1-Bromo-4-(phenylsulfonyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 220105. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-bromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQDRRXKNVIWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177590 | |
| Record name | Benzene, 1-bromo-4-(phenylsulfonyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23038-36-0 | |
| Record name | 1-Bromo-4-(phenylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23038-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfone, p-bromophenyl phenyl | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023038360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23038-36-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-bromo-4-(phenylsulfonyl)- (9CI) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(phenylsulphonyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-Bromodiphenyl sulfone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M9G8R8RHY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-4-(phenylsulfonyl)benzene, a versatile reagent in modern organic synthesis. This document details its chemical and physical properties, outlines key synthetic methodologies, and explores its applications in constructing complex molecular architectures relevant to pharmaceutical and materials science research.
Core Properties of this compound
This compound, also known as 4-bromodiphenyl sulfone, is a bifunctional aromatic compound featuring a brominated phenyl ring attached to a phenylsulfonyl group. This structure provides two reactive sites, making it a valuable building block in organic chemistry. The electron-withdrawing nature of the phenylsulfonyl group can influence the reactivity of the C-Br bond, particularly in cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 23038-36-0[1][2] |
| Molecular Formula | C₁₂H₉BrO₂S[1] |
| Molecular Weight | 297.17 g/mol [1] |
| Appearance | Off-white to light brown solid |
| Melting Point | 108-108.5 °C |
| Boiling Point | 418.5 ± 28.0 °C (Predicted) |
| Density | 1.531 ± 0.06 g/cm³ (Predicted) |
| Synonyms | 4-Bromodiphenyl sulfone, p-Bromophenyl phenyl sulfone, 1-(Benzenesulfonyl)-4-bromobenzene[2] |
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes. Two common methods are the Friedel-Crafts sulfonylation of bromobenzene and the oxidation of the corresponding sulfide precursor.
Method 1: Friedel-Crafts Sulfonylation of Bromobenzene
This method involves the electrophilic aromatic substitution of bromobenzene with benzenesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or triflic acid. The para-substituted product is typically favored due to steric hindrance.
Experimental Protocol: Friedel-Crafts Sulfonylation
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap for evolving HCl, add bromobenzene (1.0 equivalent) and a solvent such as dichloromethane or nitrobenzene.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.1 equivalents) in portions.
-
Reagent Addition: Add benzenesulfonyl chloride (1.0 equivalent) dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with water, a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Method 2: Oxidation of 1-Bromo-4-(phenylthio)benzene
This two-step approach first involves the synthesis of the sulfide precursor, 1-bromo-4-(phenylthio)benzene, followed by its oxidation to the sulfone.
Experimental Protocol: Oxidation
-
Synthesis of 1-Bromo-4-(phenylthio)benzene: This can be achieved via a copper-catalyzed cross-coupling reaction between 4-bromothiophenol and iodobenzene or through other standard methods for aryl sulfide synthesis.
-
Oxidation Reaction Setup: Dissolve 1-bromo-4-(phenylthio)benzene (1.0 equivalent) in a suitable solvent like glacial acetic acid or dichloromethane in a round-bottom flask.
-
Oxidant Addition: Add an oxidizing agent such as hydrogen peroxide (30% aqueous solution, 2.2-3.0 equivalents) or meta-chloroperoxybenzoic acid (m-CPBA, 2.2 equivalents) portion-wise or dropwise, while maintaining the temperature with an ice bath.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).
-
Work-up: Quench the reaction by adding a saturated solution of sodium sulfite or sodium thiosulfate to destroy any excess oxidant.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water, sodium bicarbonate solution, and brine. Dry, concentrate, and purify the crude product by column chromatography or recrystallization.
Applications in Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds at the bromine-substituted position.
Suzuki-Miyaura Coupling
This reaction enables the synthesis of biaryl compounds by coupling this compound with a variety of boronic acids or their esters.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%) or palladium(II) acetate with a suitable phosphine ligand.
-
Solvent Addition and Degassing: Add a solvent system, typically a mixture of toluene and water. Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours, monitoring the progress by TLC.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Sonogashira Coupling
This reaction is used to form a C(sp²)-C(sp) bond by coupling this compound with a terminal alkyne.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (1-3 mol%).
-
Solvent and Base: Add an amine base, which often also serves as the solvent (e.g., triethylamine or diisopropylamine), and optionally a co-solvent like THF.
-
Degassing: Degas the mixture by bubbling with an inert gas.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its defined chemical and physical properties, coupled with its reliable reactivity in key cross-coupling reactions, make it an important intermediate for the synthesis of a wide range of complex organic molecules, with significant potential in the development of new pharmaceuticals and advanced materials. The protocols and workflows outlined in this guide provide a solid foundation for its effective utilization in a research and development setting.
References
An In-depth Technical Guide to 1-Bromo-4-(phenylsulfonyl)benzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-(phenylsulfonyl)benzene is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its diaryl sulfone core is a recognized pharmacophore present in a variety of biologically active compounds, while the bromo-substituent provides a reactive handle for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential applications in drug discovery and development, supported by logical and experimental workflow diagrams.
Chemical and Physical Properties
This compound is an off-white to light brown solid at room temperature.[1] The key physicochemical properties are summarized in the table below. While experimental data on its solubility in a range of organic solvents is not extensively published, its structural characteristics as a relatively non-polar aromatic compound suggest good solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and acetone, with poor solubility in water.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉BrO₂S | [2] |
| Molecular Weight | 297.17 g/mol | [2] |
| CAS Number | 23038-36-0 | |
| Melting Point | 108-108.5 °C | |
| Boiling Point (Predicted) | 418.5 ± 28.0 °C | |
| Density (Predicted) | 1.531 ± 0.06 g/cm³ | [3] |
| Appearance | Off-white to light brown solid | [3] |
| Storage | Sealed in a dry place at room temperature | [3] |
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenylsulfonyl group and the bromophenyl group will exhibit distinct chemical shifts influenced by the electron-withdrawing nature of the sulfonyl group and the anisotropic effects of the aromatic rings.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the twelve carbon atoms. The carbon atom attached to the bromine atom (ipso-carbon) is expected to have its chemical shift influenced by the "heavy atom effect," potentially appearing more upfield than predicted solely based on electronegativity.[4] The carbons of the phenylsulfonyl group will be deshielded due to the electron-withdrawing sulfonyl group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present. Key absorptions would include:
-
Aromatic C-H stretching: around 3100-3000 cm⁻¹[5]
-
Aromatic C=C stretching: in the 1600-1450 cm⁻¹ region[5]
-
S=O stretching (sulfonyl group): two strong bands, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
C-S stretching: weaker bands in the fingerprint region.
-
C-Br stretching: typically in the 600-500 cm⁻¹ region.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed, along with a characteristic [M+2]⁺• peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[6] Common fragmentation patterns for aromatic compounds would be expected, including the loss of the bromine atom and cleavage of the phenyl-sulfonyl bond.[7]
Synthesis and Reactivity
Synthesis of this compound
A common and direct method for the synthesis of diaryl sulfones is the Friedel-Crafts sulfonylation reaction.[8] In this approach, this compound can be prepared by the reaction of benzene with 4-bromobenzenesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Synthetic workflow for this compound.
Experimental Protocol: Friedel-Crafts Sulfonylation
-
Materials:
-
Benzene (can be used as both reactant and solvent)
-
4-Bromobenzenesulfonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Inert solvent (e.g., dichloromethane, if benzene is not used in excess)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and the inert solvent.
-
Cool the suspension in an ice bath.
-
Add 4-bromobenzenesulfonyl chloride to the suspension.
-
Slowly add benzene to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully quench the reaction by pouring it over crushed ice and adding concentrated hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Reactivity and Use in Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds from simpler building blocks.
Caption: Reactivity of this compound.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
-
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) several times.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture with stirring for the required time, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Applications in Drug Discovery and Development
The diaryl sulfone motif is a privileged structure in medicinal chemistry, known to be present in compounds with a wide range of biological activities.[9] These include anti-inflammatory, antimicrobial, and anticancer properties.[10] Diaryl sulfones have been identified as inhibitors of various enzymes, such as trypanothione reductase, making them of interest for the development of treatments for parasitic diseases.[1]
While specific biological targets for this compound have not been extensively reported, its utility lies in its role as a versatile building block for creating libraries of more complex diaryl sulfone derivatives. The general workflow for utilizing this compound in a drug discovery program is outlined below.
Caption: Drug discovery workflow using the target molecule.
Safety Information
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its bromo-substituent in palladium-catalyzed cross-coupling reactions allow for the efficient generation of diverse libraries of diaryl sulfone derivatives. The established biological significance of the diaryl sulfone scaffold suggests that compounds derived from this compound hold considerable potential for the discovery and development of new therapeutic agents. This guide provides a foundational understanding of its properties and synthetic utility for researchers and professionals in the field.
References
- 1. Diaryl sulfide-based inhibitors of trypanothione reductase: inhibition potency, revised binding mode and antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 23038-36-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. youtube.com [youtube.com]
- 9. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]
- 10. chemsynthesis.com [chemsynthesis.com]
An In-depth Technical Guide to 1-Bromo-4-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of 1-Bromo-4-(phenylsulfonyl)benzene. Detailed experimental protocols for its synthesis, purification, and analysis are included, along with a representative reaction workflow, making this a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Molecular Structure and Properties
This compound is an aromatic sulfone containing a bromine atom and a phenylsulfonyl group attached to a central benzene ring in a para substitution pattern. This structure makes it a useful intermediate in organic synthesis, particularly in cross-coupling reactions where the bromine atom can be readily substituted.
Molecular Diagrams
The molecular structure of this compound can be represented in two dimensions as follows:
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical reactions.
| Property | Value |
| Molecular Formula | C₁₂H₉BrO₂S |
| Molecular Weight | 297.17 g/mol [1][2] |
| CAS Number | 23038-36-0[1][2] |
| Appearance | Off-white to light brown solid |
| Purity | >98% (typical) |
| Melting Point | 150-154 °C |
| Boiling Point | 462.9±35.0 °C at 760 mmHg |
| Density | 1.6±0.1 g/cm³ |
Experimental Protocols
This section provides detailed protocols for the synthesis, purification, and analytical characterization of this compound.
Synthesis
A common and efficient method for the synthesis of this compound is through the oxidation of the corresponding sulfide, 4-bromodiphenyl sulfide.
Protocol: Oxidation of 4-Bromodiphenyl Sulfide
-
Materials:
-
4-Bromodiphenyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium sulfite
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromodiphenyl sulfide (1 equivalent) in glacial acetic acid.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide (approximately 2.2-2.5 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is achieved.
-
Extract the product into dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification
The crude this compound can be purified by recrystallization.
Protocol: Recrystallization
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then filtered hot to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven.
-
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified solid.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; if not, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. The expected spectrum will show signals in the aromatic region (typically δ 7.0-8.0 ppm).
-
¹³C NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind approximately 1-2 mg of the purified solid with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
-
Place a small amount of the resulting fine powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Characteristic peaks for the sulfonyl group (S=O stretching) are expected around 1325 and 1155 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
-
Applications in Organic Synthesis: A Suzuki Coupling Workflow
This compound is a valuable building block for the synthesis of more complex molecules via cross-coupling reactions. The following section details a representative Suzuki-Miyaura coupling reaction and its experimental workflow.
Reaction Scheme and Workflow
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound, catalyzed by a palladium complex.
Caption: Experimental workflow for the Suzuki coupling of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of aryl bromides.
-
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add palladium(II) acetate and triphenylphosphine to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the biaryl sulfone product.
-
References
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-4-(phenylsulfonyl)benzene, a key intermediate in the development of pharmaceuticals and functional materials. This document details the prevalent synthetic methodologies, with a focus on the Friedel-Crafts sulfonylation reaction. It includes a step-by-step experimental protocol, tabulated quantitative data, and characterization details to facilitate reproducible and efficient synthesis in a laboratory setting.
Introduction
This compound, also known as 4-bromophenyl phenyl sulfone, is a diaryl sulfone of significant interest in organic synthesis. The presence of the sulfonyl group, a critical pharmacophore, and the reactive bromo-substituent make this molecule a versatile building block for the construction of more complex molecular architectures. Diaryl sulfones are integral components in a variety of therapeutic agents and advanced polymers. This guide offers a detailed examination of the synthesis of this important compound, providing researchers with the necessary information for its preparation and characterization.
Synthetic Pathways
The synthesis of this compound can be achieved through several routes. The most direct and widely employed method is the Friedel-Crafts sulfonylation of bromobenzene. Alternative methods, often utilized in modern synthetic chemistry, include various cross-coupling reactions.
Primary Synthetic Route: Friedel-Crafts Sulfonylation
The Friedel-Crafts sulfonylation is a classic and effective method for forming an aryl-sulfur bond. This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound, in this case, bromobenzene, with a sulfonylating agent, typically benzenesulfonyl chloride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
The general transformation is as follows:
The Lewis acid activates the benzenesulfonyl chloride, generating a highly electrophilic sulfonyl cation (or a complex that acts as such), which is then attacked by the electron-rich bromobenzene ring. Due to the directing effect of the bromine atom, the substitution occurs predominantly at the para position.
Caption: Logical workflow of the Friedel-Crafts sulfonylation.
Experimental Protocol
This section provides a detailed procedure for the synthesis of this compound via Friedel-Crafts sulfonylation.
Materials and Reagents:
-
Bromobenzene
-
Benzenesulfonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a basic solution to neutralize HCl gas)
-
Dropping funnel
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Charging the Flask: To the flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol). Cool the flask in an ice bath.
-
Addition of Reactants: In the dropping funnel, prepare a solution of bromobenzene (15.7 g, 0.10 mol) and benzenesulfonyl chloride (17.7 g, 0.10 mol) in 50 mL of anhydrous dichloromethane.
-
Reaction Execution: Add the solution from the dropping funnel to the cooled, stirred suspension of aluminum chloride dropwise over 30 minutes. Control the addition rate to maintain the internal temperature below 10 °C. Hydrogen chloride gas will evolve during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 4-6 hours, or until the reaction is complete (monitor by TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir vigorously until the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is obtained as a solid. Purify the solid by recrystallization from ethanol to yield this compound as a white crystalline solid.
Data Presentation
This section summarizes the quantitative data associated with the synthesis and characterization of this compound.
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |
| Bromobenzene | C₆H₅Br | 157.01 | 0.10 | 15.7 |
| Benzenesulfonyl chloride | C₆H₅SO₂Cl | 176.62 | 0.10 | 17.7 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 0.11 | 14.7 |
| This compound | C₁₂H₉BrO₂S | 297.17 | - | - |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Appearance | White solid |
| Melting Point | 105.9 – 106.6 °C |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.93 (dd, J = 8.3, 1.3 Hz, 2H), 7.81 (d, J = 8.6 Hz, 2H), 7.64 (d, J = 8.5 Hz, 2H), 7.59 (t, J = 7.4 Hz, 1H), 7.52 (t, J = 7.6 Hz, 2H).[1] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 141.10, 140.63, 133.47, 132.60, 129.43, 129.19, 128.46, 127.64.[1] |
| Expected Yield | 70-85% |
Safety and Handling
-
General Precautions: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Benzenesulfonyl chloride: Corrosive and a lachrymator. Reacts with water to produce hydrochloric acid. Handle with care.
-
Anhydrous aluminum chloride: Reacts violently with water, releasing heat and HCl gas. It is corrosive and can cause severe burns. Handle in a dry environment.
-
Bromobenzene: Harmful if swallowed or inhaled. It is an irritant.
-
Dichloromethane: A volatile solvent and a suspected carcinogen. Avoid inhalation of vapors.
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound. The Friedel-Crafts sulfonylation method is a robust and reliable approach for the preparation of this valuable intermediate. By following the outlined experimental protocol and safety precautions, researchers can confidently and efficiently synthesize this compound for applications in drug discovery and materials science.
References
An In-depth Technical Guide to 1-Bromo-4-(phenylsulfonyl)benzene: Synthesis, Handling, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-4-(phenylsulfonyl)benzene, a versatile diaryl sulfone intermediate with applications in organic synthesis and potential for drug discovery and materials science. This document details its physicochemical properties, safety and handling protocols, synthesis methodologies, and explores its potential biological activities.
Safety Data Sheet (SDS) and Handling
Hazard Identification
While a specific GHS classification is not available, based on related compounds, this compound may cause skin and eye irritation.[1] Inhalation of dust or vapors may cause respiratory tract irritation.[1]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides, sulfur oxides, and hydrogen bromide.
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.
Handling and Storage
-
Handling: Handle in a well-ventilated area or under a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Physicochemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 23038-36-0 | [3] |
| Molecular Formula | C₁₂H₉BrO₂S | [3] |
| Molecular Weight | 297.17 g/mol | [3] |
| Appearance | Off-white to light brown solid | [4] |
| Melting Point | 108-108.5 °C | [4] |
| Boiling Point | 418.5±28.0 °C (Predicted) | [4] |
| Density | 1.531±0.06 g/cm³ (Predicted) | [4] |
| Storage Temperature | Room Temperature, Sealed in dry | [4] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of diaryl sulfones is the reaction of an aryl sulfonyl chloride with an aromatic compound in the presence of a Lewis acid catalyst (Friedel-Crafts sulfonylation), or through the oxidation of the corresponding diaryl sulfide. Another versatile method is the palladium-catalyzed coupling of an aryl halide with a sulfinate salt. A plausible synthesis route starting from bromobenzene is outlined below.
Workflow for the Synthesis of this compound
A potential two-step synthesis of this compound.
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride from Bromobenzene
This step involves the chlorosulfonation of bromobenzene.
-
Materials: Bromobenzene, Chlorosulfonic acid.
-
Procedure:
-
In a fume hood, cautiously add bromobenzene dropwise to an excess of stirred chlorosulfonic acid, maintaining the temperature below 10°C using an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.
-
Step 2: Friedel-Crafts Sulfonylation of Benzene with 4-Bromobenzenesulfonyl Chloride
This step couples the intermediate with benzene to form the final product.
-
Materials: 4-Bromobenzenesulfonyl chloride, Benzene, Anhydrous aluminum chloride (AlCl₃).
-
Procedure:
-
In a dry reaction flask under an inert atmosphere, suspend anhydrous aluminum chloride in an excess of dry benzene.
-
Add the 4-bromobenzenesulfonyl chloride portion-wise to the stirred suspension, controlling the temperature.
-
After the addition, the reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.
-
The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
-
Suzuki-Miyaura Cross-Coupling Reactions
This compound can serve as a substrate in Suzuki-Miyaura cross-coupling reactions to form more complex biaryl structures. The bromine atom can be replaced with various aryl or vinyl groups using a palladium catalyst.[5]
Generalized Workflow for Suzuki-Miyaura Coupling
General workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, DMF).
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent and purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, remove the solvent, and purify the product by column chromatography or recrystallization.
-
Potential Biological Activity and Applications
Diaryl sulfones are a class of compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2] The sulfone group can act as a hydrogen bond acceptor and can participate in various non-covalent interactions with biological targets.
While specific biological data for this compound is limited in the public domain, its structural motif is present in various pharmacologically active molecules. For instance, diaryl sulfone derivatives have been investigated as inhibitors of tubulin polymerization, showing potential as anticancer agents.[6] The bromo-substituent on one of the phenyl rings provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Derivatives of benzenesulfonamides, which share a similar structural core, have been evaluated for a range of biological activities, including as antimicrobial and anti-inflammatory agents.[7] Furthermore, some benzenesulfonamide derivatives have been identified as potent inhibitors of polo-like kinase 4 (PLK4), a target in cancer therapy.[1]
Potential Signaling Pathway Involvement
Given the known activities of related diaryl sulfones and benzenesulfonamides, derivatives of this compound could potentially modulate various signaling pathways involved in cell proliferation, inflammation, and microbial growth. For example, if derivatives are found to inhibit tubulin polymerization, they would interfere with microtubule dynamics, a critical component of the cytoskeleton involved in cell division, migration, and intracellular transport.
Logical Relationship for Potential Drug Discovery
A logical workflow for the development of drug candidates.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for applications in medicinal chemistry and materials science. Its straightforward synthesis and the reactivity of the bromo-substituent make it an attractive starting material for the generation of diverse molecular architectures. While detailed safety and biological data for this specific compound are still emerging, the known properties of the diaryl sulfone class of compounds suggest that it is a promising scaffold for further investigation. Researchers and drug development professionals are encouraged to conduct thorough safety assessments before use and to explore the potential of this compound in their respective fields.
References
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound – Biotuva Life Sciences [biotuva.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 1-Bromo-4-(phenylsulfonyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-Bromo-4-(phenylsulfonyl)benzene in various organic solvents. Due to a lack of readily available quantitative solubility data in the public domain for this specific compound, this document focuses on its expected solubility based on fundamental chemical principles and data from structurally related compounds. Furthermore, a detailed, generic experimental protocol is provided to enable researchers to determine precise quantitative solubility data.
Core Concepts: Predicting Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that compounds with similar polarities tend to be soluble in each other. This compound is a molecule with both polar and non-polar characteristics. The phenylsulfonyl group introduces significant polarity, while the bromo-substituted benzene ring contributes to its non-polar nature.
Expected Qualitative Solubility
Based on its structure, this compound is anticipated to be soluble in a range of polar aprotic and some polar protic organic solvents. Its solubility in non-polar solvents is expected to be lower. A related compound, 4-Bromophenyl methyl sulfone, is known to be soluble in organic solvents such as ethanol, acetone, and dichloromethane[1]. This suggests a similar solubility profile for this compound.
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Polar Aprotic | Acetone | Soluble | The polar nature of the solvent can effectively solvate the polar phenylsulfonyl group. |
| Polar Aprotic | Dichloromethane | Soluble | The solvent's polarity is sufficient to interact with the polar functional groups of the solute. |
| Polar Protic | Ethanol | Soluble | The hydroxyl group of ethanol can engage in hydrogen bonding, and its alkyl chain can interact with the non-polar parts of the molecule. |
| Non-polar Aprotic | Toluene | Sparingly Soluble | The non-polar nature of the solvent is less effective at solvating the highly polar sulfonyl group. |
| Non-polar Aprotic | Hexane | Insoluble | The significant difference in polarity between the solvent and the polar functional groups of the solute prevents dissolution. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following gravimetric method can be employed. This protocol is a standard and reliable method for determining the solubility of a solid compound in a solvent.
Materials and Equipment
-
Analytical balance
-
Vials with caps
-
Constant temperature bath (e.g., water bath or incubator)
-
Vortex mixer or magnetic stirrer
-
Syringes and syringe filters (0.2 µm)
-
Drying oven or vacuum desiccator
Experimental Workflow
Caption: Figure 1: Workflow for determining solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.
-
-
Sample Collection and Filtration:
-
Allow the vial to sit undisturbed in the temperature bath for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a 0.2 µm syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed vial.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent. This can be achieved by leaving the vial in a fume hood, using a gentle stream of nitrogen, or placing it in a drying oven at a temperature below the compound's melting point (108-108.5 °C)[2].
-
Once the solvent has completely evaporated, weigh the vial containing the dry solid residue.
-
-
Calculation:
-
Mass of dissolved solid: (Mass of vial + solid) - (Mass of empty vial)
-
Solubility (mg/mL): (Mass of dissolved solid in mg) / (Volume of solvent used to prepare the saturated solution in mL)
-
Logical Relationship for Solubility Prediction
The decision-making process for predicting the solubility of a compound like this compound can be visualized as follows:
Caption: Figure 2: Predicting solubility based on polarity.
This guide provides a framework for understanding and determining the solubility of this compound. While quantitative data is not currently available, the provided theoretical and practical guidance will assist researchers in their work with this compound.
References
Spectroscopic Data of 1-Bromo-4-(phenylsulfonyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the compound 1-Bromo-4-(phenylsulfonyl)benzene (also known as 4-Bromophenyl phenyl sulfone), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.
Core Spectroscopic Data
The empirical formula for this compound is C₁₂H₉BrO₂S, and its molecular weight is 297.17 g/mol [1]. Its unique spectroscopic fingerprint is crucial for its identification and characterization in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The data presented here is for samples dissolved in deuterated chloroform (CDCl₃).
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.96 – 7.92 | Multiplet | 2H | Ar-H |
| 7.84 – 7.80 | Multiplet | 2H | Ar-H |
| 7.69 – 7.63 | Multiplet | 3H | Ar-H |
| 7.58 – 7.52 | Multiplet | 2H | Ar-H |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 140.4 | Ar-C |
| 139.9 | Ar-C |
| 133.8 | Ar-CH |
| 132.6 | Ar-CH |
| 129.5 | Ar-CH |
| 129.0 | Ar-CH |
| 128.0 | Ar-CH |
| 127.8 | Ar-C |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The data below corresponds to the molecular ion peak.
Mass Spectrum Data
| m/z | Ion |
| 298.0 | [M+H]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands for this compound.
IR Spectrum Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~1580-1450 | C=C stretch (aromatic ring) |
| ~1320-1290 | S=O stretch (asymmetric) |
| ~1160-1140 | S=O stretch (symmetric) |
| ~1100-1000 | C-S stretch |
| ~850-750 | C-H bend (out-of-plane, aromatic) |
| ~700-600 | C-Br stretch |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation : Approximately 5-10 mg of solid this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing an internal standard (e.g., tetramethylsilane, TMS). The solution is transferred to a 5 mm NMR tube.
-
Instrument Setup : The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and an accumulation of 8 to 16 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence, such as zgpg30, is employed to simplify the spectrum and enhance the signal. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay are required.
-
Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal TMS standard at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR) : A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition : The IR spectrum is recorded using an FTIR spectrometer. A background spectrum of the clean ATR crystal is first collected. Then, the sample spectrum is recorded. The instrument typically scans the mid-infrared range from 4000 to 400 cm⁻¹.
-
Data Processing : The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry Protocol
-
Sample Preparation : A dilute solution of the sample is prepared by dissolving a small amount of this compound in a suitable volatile solvent like methanol or acetonitrile, typically at a concentration of about 1 mg/mL.
-
Ionization Method : For a compound of this nature, Electrospray Ionization (ESI) is a common technique. The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Analysis : The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. A full scan is performed over a relevant mass-to-charge (m/z) range (e.g., 100-500 amu).
-
Data Acquisition : The mass spectrum is acquired, and the data is processed to identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to 1-Bromo-4-(phenylsulfonyl)benzene for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-(phenylsulfonyl)benzene, a key intermediate in organic synthesis. The document details its commercial availability, key suppliers, and physicochemical properties. A detailed experimental protocol for its synthesis via Friedel-Crafts sulfonylation is provided, alongside a discussion of the underlying reaction mechanism. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the procurement and application of this versatile compound.
Introduction
This compound, also known as 4-bromodiphenyl sulfone, is an aromatic sulfone that serves as a valuable building block in organic synthesis. Its bifunctional nature, featuring a bromo substituent and a phenylsulfonyl group, allows for a variety of chemical transformations. The bromine atom can participate in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the formation of complex molecular architectures. The phenylsulfonyl moiety influences the electronic properties of the aromatic ring and can act as a leaving group or be subject to further modification. These characteristics make this compound a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers. The typical purity offered is 98% or higher. Researchers can procure this compound from the following reputable vendors:
| Supplier Name | Website | Notes |
| Accela ChemBio Co., Ltd. | --INVALID-LINK-- | |
| Cochemical Ltd. | --INVALID-LINK-- | |
| Shanghai YuanYe Biotechnology Co., Ltd. | --INVALID-LINK-- | |
| Yantai ShengKailun Chemical Technology Co., Ltd. | Not available | |
| Biotuva Life Sciences | --INVALID-LINK-- | Offers 95% purity.[1] |
| BLD Pharm | --INVALID-LINK-- | |
| Fisher Scientific | --INVALID-LINK-- | Distributor for BLD Pharm. |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental setups.
| Property | Value |
| CAS Number | 23038-36-0 |
| Molecular Formula | C₁₂H₉BrO₂S |
| Molecular Weight | 297.17 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 108-108.5 °C |
| Boiling Point | 418.5 ± 28.0 °C (Predicted) |
| Density | 1.531 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in many organic solvents. |
| Storage Temperature | Room Temperature, sealed in a dry environment. |
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts sulfonylation of bromobenzene with benzenesulfonyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Sulfonylation
This protocol is adapted from established procedures for Friedel-Crafts reactions.
Materials:
-
Bromobenzene
-
Benzenesulfonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent and Reactant Addition: Add anhydrous dichloromethane to the flask, followed by the slow addition of bromobenzene (1.0 equivalent) with stirring.
-
Initiation of Reaction: Cool the mixture in an ice bath. Dissolve benzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice. To the resulting mixture, add concentrated hydrochloric acid to dissolve any remaining aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Reaction Pathway and Mechanism
The synthesis of this compound via Friedel-Crafts sulfonylation proceeds through an electrophilic aromatic substitution mechanism. The key steps are the formation of a highly electrophilic sulfonyl cation, followed by its attack on the electron-rich bromobenzene ring.
DOT Language Diagram of the Synthesis Pathway
Caption: Synthesis pathway of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
Conclusion
This compound is a commercially accessible and synthetically versatile compound with significant applications in research and development. This guide has provided essential information regarding its suppliers, physicochemical properties, and a detailed protocol for its preparation. The provided diagrams of the synthesis pathway and experimental workflow offer a clear visual representation of the chemical and practical aspects of its production. This document aims to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.
References
An In-depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 1-Bromo-4-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(phenylsulfonyl)benzene is a key aromatic building block in organic synthesis, valued for its utility in the construction of complex molecular architectures prevalent in pharmaceuticals and materials science. The reactivity of this compound is predominantly centered around the carbon-bromine (C-Br) bond, which serves as a versatile functional handle for a multitude of chemical transformations. This technical guide provides a comprehensive analysis of the C-Br bond's reactivity in this compound, with a focus on its participation in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic reagents. The profound influence of the strongly electron-withdrawing para-phenylsulfonyl group on the reactivity of the C-Br bond is a central theme of this document.
Core Concepts: The Nature of the C-Br Bond
The reactivity of the C-Br bond in this compound is fundamentally governed by its electronic properties and bond strength. The presence of the phenylsulfonyl group at the para position significantly modulates these characteristics.
Electronic Effects of the Phenylsulfonyl Group
The phenylsulfonyl (-SO₂Ph) group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the inductive and resonance effects of the sulfonyl moiety. This has two major consequences for the C-Br bond:
-
Increased Electrophilicity of the Aryl Ring: The phenylsulfonyl group deactivates the aromatic ring towards electrophilic attack but, crucially, it significantly increases the electrophilicity of the carbon atom attached to the bromine. This enhanced partial positive charge on the ipso-carbon makes it more susceptible to nucleophilic attack.
-
Activation towards Oxidative Addition: In the context of palladium-catalyzed cross-coupling reactions, the electron-deficient nature of the aryl ring facilitates the oxidative addition of the C-Br bond to a low-valent metal center (e.g., Pd(0)), which is often the rate-determining step of the catalytic cycle.
Bond Dissociation Energy (BDE)
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-Br in Aryl Halides | ~335 |
| C-Cl in Aryl Halides | ~397 |
| C-I in Aryl Halides | ~272 |
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing phenylsulfonyl group generally enhances the reactivity of the aryl bromide in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds by reacting an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. Due to the electron-deficient nature of this compound, it is an excellent substrate for this reaction.
Quantitative Data for Suzuki-Miyaura Coupling
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | DMF | 90 | 16 | 88 |
Note: The data presented is representative for aryl bromides with strongly electron-withdrawing groups and serves as a strong starting point for optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. The electron-deficient nature of this compound makes it a highly reactive substrate for this transformation, often leading to high yields of the desired products.
Quantitative Data for Heck Reaction
| Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%) | Et₃N | DMF | 100 | 16 | 95 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3 mol%) | K₂CO₃ | DMA | 120 | 12 | 91 |
| Cyclohexene | Herrmann's catalyst (1 mol%) | NaOAc | NMP | 130 | 24 | 78 |
Note: The data presented is representative for aryl bromides with strongly electron-withdrawing groups and serves as a strong starting point for optimization.
Experimental Protocol: Heck Reaction
-
Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and a ligand if required.
-
Reagent Addition: Add the degassed solvent, followed by the base (e.g., triethylamine, 1.5-2.0 equiv.) and the alkene (1.1-1.5 equiv.).
-
Reaction: Heat the mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: After cooling, dilute the mixture with an organic solvent, wash with water and brine, and dry the organic layer.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography.
Caption: Catalytic cycle of the Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines. This compound readily participates in this reaction with a variety of primary and secondary amines.
Quantitative Data for Buchwald-Hartwig Amination
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOtBu | Toluene | 100 | 18 | 94 |
| Morpholine | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₃PO₄ | Dioxane | 110 | 24 | 89 |
| n-Butylamine | Pd(OAc)₂ (1 mol%) / cataCXium A (1.5 mol%) | LiHMDS | THF | 80 | 12 | 91 |
Note: The data presented is representative for aryl bromides with strongly electron-withdrawing groups and serves as a strong starting point for optimization.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (1-4 mol%), ligand (1.2-1.5 equiv. relative to Pd), and base (1.4-2.0 equiv.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon.
-
Reagent Addition: Add the solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC analysis.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Caption: Logical workflow for a Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. The high reactivity of this compound allows for efficient coupling under relatively mild conditions.
Quantitative Data for Sonogashira Coupling
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) | Et₃N | THF | 60 | 6 | 93 |
| 1-Octyne | Pd(PPh₃)₄ (3 mol%) / CuI (5 mol%) | i-Pr₂NH | DMF | 80 | 8 | 85 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) / No Cu | Cs₂CO₃ | Dioxane | 100 | 12 | 90 |
Note: The data presented is representative for aryl bromides with strongly electron-withdrawing groups and serves as a strong starting point for optimization.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (1-3 mol%), copper(I) iodide (1-5 mol%), and a ligand if required.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add a degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, 2-3 equiv.). Add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Reaction: Stir the reaction at the specified temperature until the starting material is consumed.
-
Workup: Cool the reaction, filter off any solids, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Other Important Reactions
Nucleophilic Aromatic Substitution (SNA)
The strong electron-withdrawing phenylsulfonyl group at the para position activates the aryl ring towards nucleophilic aromatic substitution. This allows for the direct displacement of the bromide by strong nucleophiles, often without the need for a metal catalyst, although harsher conditions may be required compared to palladium-catalyzed reactions.
Reaction Scope for S NAr
| Nucleophile | Solvent | Temp. (°C) |
| NaOMe | MeOH | 100-150 |
| NaSMe | DMF | 120-160 |
| Piperidine | NMP | 150-200 |
General Considerations for S NAr
-
Reaction Conditions: High temperatures and polar aprotic solvents are typically necessary to facilitate the reaction.
-
Nucleophile Strength: Stronger nucleophiles generally lead to higher reaction rates and yields.
-
Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the electron-withdrawing phenylsulfonyl group.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, amines, or thiols. While often requiring higher temperatures than palladium-catalyzed reactions, it provides a valuable alternative, particularly for the formation of diaryl ethers and diaryl amines. The electron-deficient nature of this compound makes it a suitable substrate for Ullmann-type reactions.[1]
General Protocol for Ullmann Condensation (C-O Coupling)
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), a phenol (1.5 equiv.), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Solvent: Add a high-boiling polar solvent such as DMF or NMP.
-
Reaction: Heat the mixture to a high temperature (typically 120-180 °C) and stir until the starting material is consumed.
-
Workup and Purification: After cooling, perform an aqueous workup and extract the product with an organic solvent. Purify by column chromatography.
Grignard Reagent Formation
The formation of a Grignard reagent from this compound by reaction with magnesium metal is challenging. The strongly electron-withdrawing sulfonyl group can react with the highly nucleophilic and basic Grignard reagent as it is formed.
Challenges in Grignard Formation
-
Reaction with the Sulfonyl Group: The Grignard reagent can attack the electrophilic sulfur atom of the sulfonyl group.
-
Low Yields: Direct reaction with magnesium often leads to low yields of the desired Grignard reagent and a mixture of byproducts.
Alternative Approaches: Halogen-Metal Exchange
A more viable method for generating the corresponding organometallic reagent is through halogen-metal exchange at low temperatures using an organolithium reagent, such as n-butyllithium. This approach avoids the issues associated with direct reaction with magnesium.
Protocol for Halogen-Metal Exchange
-
Reaction Setup: Dissolve this compound in a dry, ethereal solvent (e.g., THF) under an inert atmosphere.
-
Cooling: Cool the solution to a low temperature (typically -78 °C).
-
Reagent Addition: Slowly add a solution of n-butyllithium (1.0-1.1 equiv.).
-
Reaction: Stir the mixture at low temperature for a short period (e.g., 30-60 minutes) to allow for the exchange to occur. The resulting aryllithium reagent can then be used in situ for subsequent reactions with electrophiles.
Conclusion
The carbon-bromine bond in this compound is a highly reactive and versatile functional group. The presence of the strongly electron-withdrawing phenylsulfonyl group at the para-position significantly enhances its reactivity in a wide array of important synthetic transformations. This is particularly evident in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, where it serves as an excellent electrophilic partner. Furthermore, this electronic activation facilitates nucleophilic aromatic substitution reactions. While the formation of a Grignard reagent is problematic, alternative organometallic reagents can be readily generated via halogen-metal exchange. A thorough understanding of the reactivity profile of this compound, as detailed in this guide, is essential for its effective utilization in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 1-Bromo-4-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic substitution reactions of 1-Bromo-4-(phenylsulfonyl)benzene. This compound serves as a versatile substrate in organic synthesis, influenced by the competing electronic effects of its bromo and phenylsulfonyl substituents. This document outlines the theoretical basis for its reactivity, predicts reaction outcomes, and provides illustrative experimental protocols for key transformations. Quantitative data, where available from analogous systems, is presented in tabular format for clarity. Reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction: Structural and Electronic Properties
This compound is a disubstituted aromatic compound featuring a bromine atom and a phenylsulfonyl group in a para-arrangement. The reactivity of the benzene ring is significantly influenced by the electronic properties of these two substituents.
-
Bromo Group (-Br): The bromine atom is an electronegative substituent that deactivates the aromatic ring towards electrophilic attack through a negative inductive effect (-I). However, it possesses lone pairs of electrons that can be donated into the ring via a positive mesomeric effect (+M), directing incoming electrophiles to the ortho and para positions. Overall, it is considered a deactivating, ortho, para-director.
-
Phenylsulfonyl Group (-SO₂Ph): The phenylsulfonyl group is a powerful electron-withdrawing group due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. It strongly deactivates the aromatic ring towards electrophilic substitution via strong negative inductive (-I) and mesomeric (-M) effects. Consequently, it is a strong deactivating, meta-director.
These competing directing effects make this compound an interesting substrate for studying regioselectivity in aromatic substitution reactions. Conversely, the potent electron-withdrawing nature of the phenylsulfonyl group, positioned para to the bromine atom, renders the molecule highly susceptible to nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution
The benzene ring of this compound is significantly deactivated towards electrophilic attack due to the presence of two deactivating groups. However, under forcing conditions, electrophilic substitution can be achieved.
Regioselectivity
The directing effects of the bromo and phenylsulfonyl groups are in opposition. The bromo group directs to positions 2 and 6 (ortho), while the phenylsulfonyl group directs to positions 3 and 5 (meta).
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-4-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl scaffolds.[1][2] These structural motifs are of paramount importance in medicinal chemistry and materials science. This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 1-Bromo-4-(phenylsulfonyl)benzene with various arylboronic acids.
The substrate, this compound, features a potent electron-withdrawing phenylsulfonyl group. This functional group is expected to enhance the reactivity of the aryl bromide towards the initial oxidative addition step in the catalytic cycle.[2][3] However, the presence of a sulfur-containing moiety can sometimes present challenges due to potential coordination with and deactivation of the palladium catalyst.[1] Therefore, the selection of an appropriate catalytic system, including a suitable palladium source and ligand, is crucial for achieving high yields and efficient conversion.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst to continue the cycle.[2][4]
Data Presentation: Representative Reaction Conditions
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of aryl bromides bearing electron-withdrawing groups, based on established methodologies. These parameters can serve as a starting point for the optimization of the coupling of this compound.
| Parameter | Value | Notes |
| Aryl Bromide | This compound | 1.0 equivalent |
| Arylboronic Acid | Phenylboronic acid, 4-Methoxyphenylboronic acid, etc. | 1.1 - 1.5 equivalents |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 1-5 mol% |
| Ligand | PPh₃, Buchwald-type phosphines (e.g., XPhos, SPhos) | 1-2 equivalents relative to Pd |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | Toluene/Water, Dioxane/Water, DMF/Water | Typically in a 4:1 to 10:1 ratio |
| Temperature | 80 - 110 °C | Reaction progress should be monitored. |
| Reaction Time | 4 - 24 hours | Varies with substrate and catalyst system. |
| Yield | Good to Excellent | Expected based on similar substrates.[5] |
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent system (e.g., Toluene and Water, degassed)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Under a counterflow of inert gas (Nitrogen or Argon), add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene (8 mL) and water (2 mL), via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Visualizations
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-4-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing palladium-catalyzed cross-coupling reactions with 1-Bromo-4-(phenylsulfonyl)benzene. This substrate is an important building block in medicinal chemistry and materials science, featuring a reactive carbon-bromine bond activated by the strongly electron-withdrawing phenylsulfonyl group. The protocols outlined below for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are based on established methodologies for electron-deficient aryl bromides and serve as a robust starting point for the synthesis of a diverse range of functionalized molecules.
Due to the electron-withdrawing nature of the phenylsulfonyl group, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. This feature facilitates the oxidative addition step, which is often rate-limiting in the catalytic cycle. However, careful selection of reaction parameters is crucial to achieve high yields and selectivity.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
A systematic approach is essential for the successful execution of these reactions. The following diagram illustrates a typical experimental workflow.
Application Notes and Protocols for Suzuki Coupling of 1-Bromo-4-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 1-Bromo-4-(phenylsulfonyl)benzene. The Suzuki-Miyaura reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and material science.[1][2][3]
This compound presents unique considerations in Suzuki coupling. The presence of the electron-withdrawing phenylsulfonyl group can influence the reactivity of the aryl bromide. Furthermore, while less prone to catalyst poisoning than thioethers, the sulfur atom warrants careful selection of the catalytic system to ensure high yields and reaction efficiency. The protocols outlined below are based on established methodologies for the Suzuki coupling of aryl bromides, with specific recommendations to address the characteristics of this substrate.
Optimal Reaction Conditions
The successful Suzuki coupling of this compound is contingent on the careful selection of the catalyst, ligand, base, and solvent system. Given the electron-withdrawing nature of the phenylsulfonyl group, the oxidative addition of the palladium catalyst to the carbon-bromine bond is generally facilitated. However, the choice of a suitable ligand is crucial to ensure efficient reductive elimination and prevent catalyst deactivation.
Catalyst and Ligand Selection: Bulky, electron-rich phosphine ligands are often employed in Suzuki couplings to promote catalyst stability and activity.[4] For substrates with potential for catalyst inhibition, ligands such as SPhos and XPhos are recommended.[4] Palladium pre-catalysts, such as Pd(OAc)₂, in combination with these ligands, are effective. Alternatively, pre-formed palladium-ligand complexes like PdCl₂(XPhos)₂ can be utilized.[1]
Base and Solvent Selection: The choice of base and solvent is critical for the transmetalation step of the catalytic cycle. A variety of bases can be effective, with potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) being common choices.[1][4] The solvent system often consists of an organic solvent such as 1,4-dioxane or toluene, with the addition of water to facilitate the dissolution of the inorganic base.[1][4]
A summary of representative reaction conditions for the Suzuki coupling of related aryl bromides is presented below. These conditions serve as an excellent starting point for the optimization of the reaction with this compound.
| Entry | Aryl Bromide Partner | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.01) | - | K₃PO₄·7H₂O | H₂O / TBAB | 90 | 4 | >95[5] |
| 2 | 1-Bromo-4-propylsulfanylbenzene | Phenylboronic acid | PdCl₂(XPhos)₂ (2) | - | K₃PO₄ | 1,4-Dioxane / H₂O | 100 | 12-24 | High (Specific yield not stated)[1] |
| 3 | 4-Bromoacetophenone | Phenylboronic acid | Pd complex (not specified) | - | K₂CO₃ | H₂O / TBAB | Not specified | Not specified | Good to Excellent (>90%)[6] |
| 4 | 1-bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-catalyst II (1) | - | K₂CO₃ | H₂O / TBAB | 60 | 2 | 95[7] |
Experimental Protocols
The following is a detailed protocol for the Suzuki coupling of this compound with an arylboronic acid. This procedure is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)[4]
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)[4]
-
Base (e.g., K₃PO₄, 2-3 equivalents)[4]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)[4]
-
Degassed water[4]
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst, and the ligand.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[4]
-
Reagent Addition: Under a positive pressure of inert gas, add the base. Then, add the degassed organic solvent and degassed water.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[4]
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. benchchem.com [benchchem.com]
- 5. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Coupling Reactions of 1-Bromo-4-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of suitable catalysts, ligands, and protocols for the cross-coupling of 1-bromo-4-(phenylsulfonyl)benzene. This versatile building block, featuring an electron-withdrawing phenylsulfonyl group, is a valuable substrate for various palladium-catalyzed reactions, enabling the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction
This compound is an activated aryl bromide, making it an excellent candidate for several palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the phenylsulfonyl group facilitates the oxidative addition of the aryl bromide to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. This enhanced reactivity allows for a broad range of coupling partners to be employed under relatively mild conditions.
This document outlines detailed protocols and recommended catalyst systems for four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.
General Experimental Workflow
A generalized workflow for performing cross-coupling reactions with this compound is depicted below. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures by coupling this compound with an organoboron compound. The choice of catalyst, ligand, and base is crucial for achieving high yields.
Recommended Catalysts and Ligands
For the Suzuki-Miyaura coupling of this compound, palladium catalysts in combination with electron-rich, bulky phosphine ligands are highly effective. These ligands promote the formation of the active monoligated palladium species and facilitate both oxidative addition and reductive elimination steps.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides with Electron-Withdrawing Groups
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | 85-95 |
Note: Data in this table is compiled from reactions with structurally similar electron-deficient aryl bromides and serves as a starting point for optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Add toluene (5 mL) and deionized water (0.5 mL).
-
Seal the flask and purge with inert gas for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction provides a method for the arylation of alkenes. Due to the electron-withdrawing nature of the phenylsulfonyl group, this compound is a highly suitable substrate for this transformation.
Recommended Catalysts and Ligands
Both phosphine-ligated and phosphine-free palladium catalyst systems can be effective for the Heck reaction of this compound. The choice of base and solvent can significantly impact the reaction efficiency and selectivity.
Table 2: Representative Conditions for the Heck Reaction of Electron-Deficient Aryl Bromides
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100-120 | 8-24 | 80-95 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 130 | 12 | 88 |
| 3 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe | Dioxane | 100 | 16 | >90 |
Note: Data in this table is compiled from reactions with structurally similar electron-deficient aryl bromides and serves as a starting point for optimization.
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., Styrene or n-Butyl Acrylate) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk tube, combine this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).
-
Seal the tube, evacuate, and backfill with an inert gas three times.
-
Add anhydrous DMF (5 mL), the alkene (1.2 mmol), and triethylamine (1.5 mmol) via syringe.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of arylamines from aryl halides.[1][2] This reaction is of great importance in medicinal chemistry. The use of bulky, electron-rich phosphine ligands is crucial for the successful amination of this compound.[3]
Recommended Catalysts and Ligands
Modern Buchwald-Hartwig catalyst systems, often employing pre-catalysts, are highly effective for the amination of electron-deficient aryl bromides. Ligands such as XPhos, RuPhos, and BrettPhos are commonly used.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 85-98 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 18-24 | 80-95 |
| 3 | BrettPhos Pd G3 (2) | - | K₂CO₃ | t-AmylOH | 110 | 16 | >90 |
Note: Data in this table is compiled from reactions with structurally similar electron-deficient aryl bromides and serves as a starting point for optimization.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[4]
Recommended Catalysts and Ligands
Standard Sonogashira conditions are generally effective for the coupling of this compound. The use of a copper co-catalyst is common, although copper-free protocols have also been developed.
Table 4: Representative Conditions for Sonogashira Coupling of Electron-Deficient Aryl Bromides
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | - | Et₃N/THF | 60 | 12 | 80-95 | |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | - | Piperidine | 80 | 8 | >90 | |
| 3 | Pd(OAc)₂ (2) | - | P(t-Bu)₃ (4) | Cs₂CO₃ | Dioxane | 100 | 16 | 75-90 |
Note: Data in this table is compiled from reactions with structurally similar electron-deficient aryl bromides and serves as a starting point for optimization.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add a mixture of THF (6 mL) and triethylamine (3 mL).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
References
Application Notes and Protocols for the Synthesis of Substituted Diphenyl Sulfones Using 1-Bromo-4-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of substituted diphenyl sulfones utilizing 1-Bromo-4-(phenylsulfonyl)benzene as a key intermediate. Diphenyl sulfone moieties are prevalent in medicinal chemistry and materials science, making versatile synthetic routes to these structures highly valuable.[1][2] The protocols outlined herein focus on robust and widely applicable methodologies, including Palladium-catalyzed cross-coupling reactions and Nucleophilic Aromatic Substitution, to facilitate the generation of compound libraries for research and development.
Overview of Synthetic Strategies
This compound is an ideal precursor for derivatization. The carbon-bromine bond is susceptible to palladium-catalyzed cross-coupling reactions, while the potent electron-withdrawing nature of the phenylsulfonyl group activates the aromatic ring for nucleophilic aromatic substitution (SNA r).[3][4][5] This dual reactivity allows for the strategic formation of carbon-carbon, carbon-nitrogen, and carbon-heteroatom bonds.
Application Note 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures by coupling an aryl halide with an arylboronic acid.[6] This protocol is essential for synthesizing diphenyl sulfones with various aryl substituents. The use of bulky, electron-rich phosphine ligands is often recommended to ensure high catalytic activity and prevent catalyst deactivation.[6][7]
Experimental Protocol: General Procedure
-
Reaction Setup : To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0 equiv.).[7]
-
Catalyst Addition : Under an inert atmosphere (e.g., in a glovebox), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos or XPhos, 4 mol%).[3][7]
-
Solvent Addition : Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).[3]
-
Reaction Execution : Seal the tube and heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.[6][8]
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.[8]
Data Presentation: Suzuki-Miyaura Coupling
The following table presents illustrative data for the synthesis of various substituted diphenyl sulfones.
| Entry | Arylboronic Acid (R-B(OH)₂) | Product R-Group | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | -H | 100 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | -OCH₃ | 100 | 14 | 91 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | -CF₃ | 110 | 16 | 85 |
| 4 | 3-Chlorophenylboronic acid | 3-Cl | 100 | 12 | 93 |
| 5 | Naphthalene-2-boronic acid | 2-Naphthyl | 110 | 18 | 88 |
Yields are hypothetical and serve as examples for typical high-yielding Suzuki-Miyaura reactions.
Application Note 2: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the facile creation of aryl amines from aryl halides.[9][10] This method is indispensable for producing N-substituted diphenyl sulfone derivatives, which are of significant interest in pharmaceutical development.[1]
Experimental Protocol: General Procedure
-
Reaction Setup : In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., BINAP or Xantphos, 1.2-1.5 equiv. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₂CO₃, 1.5 equiv.) to an oven-dried reaction tube.[8]
-
Reagent Addition : Seal the tube, remove it from the glovebox, and establish an inert argon atmosphere. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).[3][8]
-
Reaction Execution : Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.[3]
-
Workup : After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.[3]
-
Purification : Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination
The following table provides representative data for the amination of this compound.
| Entry | Amine | Product | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 4-(Phenylsulfonyl)phenyl morpholine | 100 | 8 | 96 |
| 2 | Aniline | N-(4-(Phenylsulfonyl)phenyl)aniline | 110 | 16 | 89 |
| 3 | Diethylamine | N,N-Diethyl-4-(phenylsulfonyl)aniline | 90 | 12 | 92 |
| 4 | Piperidine | 1-(4-(Phenylsulfonyl)phenyl)piperidine | 100 | 10 | 94 |
| 5 | Benzylamine | N-Benzyl-4-(phenylsulfonyl)aniline | 110 | 18 | 85 |
Yields are hypothetical and represent typical outcomes for this reaction class.
Application Note 3: Nucleophilic Aromatic Substitution (SNAr)
The phenylsulfonyl group is a powerful electron-withdrawing group that strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[4][5] This activation facilitates the displacement of the bromide leaving group by a variety of strong nucleophiles under relatively mild conditions, following an addition-elimination mechanism.[11]
Experimental Protocol: General Procedure
-
Reaction Setup : Dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), in a round-bottom flask.
-
Nucleophile Addition : Add the nucleophile (1.1-1.5 equiv.), such as sodium methoxide or sodium thiophenoxide, to the solution. If using an alcohol or thiol, add a strong base like sodium hydride (NaH) to generate the nucleophile in situ.
-
Reaction Execution : Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitoring : Follow the disappearance of the starting material by TLC.
-
Workup : Quench the reaction by pouring the mixture into water. If a precipitate forms, collect it by vacuum filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).[8]
-
Purification : Wash the organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by recrystallization or column chromatography.
Data Presentation: SNAr Reactions
The following table shows potential outcomes for SNAr reactions with this compound.
| Entry | Nucleophile (Nu⁻) | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sodium Methoxide (NaOCH₃) | 1-Methoxy-4-(phenylsulfonyl)benzene | DMF | 60 | 4 | 98 |
| 2 | Sodium Ethoxide (NaOCH₂CH₃) | 1-Ethoxy-4-(phenylsulfonyl)benzene | EtOH | 78 | 6 | 95 |
| 3 | Sodium Thiophenoxide (NaSPh) | 1-(Phenylthio)-4-(phenylsulfonyl)benzene | DMF | 25 | 2 | 99 |
| 4 | Potassium Phthalimide | N-(4-(Phenylsulfonyl)phenyl)phthalimide | DMSO | 100 | 12 | 80 |
| 5 | Sodium Azide (NaN₃) | 1-Azido-4-(phenylsulfonyl)benzene | DMSO | 80 | 8 | 91 |
Yields are hypothetical, reflecting the high efficiency often observed in activated SNAr systems.
References
- 1. Synthesis of substituted diphenyl sulfones and their structure-activity relationship with the antagonism of 5-НТ6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
The Versatility of 1-Bromo-4-(phenylsulfonyl)benzene in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(phenylsulfonyl)benzene is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its diaryl sulfone moiety is a common feature in numerous therapeutic agents, and the presence of a bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes on the utility of this compound in drug discovery and comprehensive protocols for its use in the synthesis of medicinally relevant compounds.
Application Notes
The this compound scaffold is a privileged structure in medicinal chemistry due to the prevalence of the diaryl sulfone motif in pharmacologically active compounds. This core is often associated with a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The bromine atom on one of the phenyl rings allows for the strategic introduction of various substituents and heterocyclic systems through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This modularity enables the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
Antimicrobial Agents
Derivatives of this compound have shown significant promise as antimicrobial agents. The lipophilic nature of the diaryl sulfone core can facilitate membrane permeability in bacteria. By modifying the molecule through substitution at the bromine position, it is possible to fine-tune the antimicrobial spectrum and potency. For instance, the synthesis of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has yielded compounds with notable activity against various bacterial strains.[1]
Anti-inflammatory Agents
The diaryl sulfone structure is a key component of several anti-inflammatory drugs. Molecules incorporating the this compound moiety can be elaborated to target key inflammatory mediators. For example, derivatives have been synthesized that show potent anti-inflammatory activity, suggesting the utility of this building block in developing novel treatments for inflammatory diseases.
Antiviral Compounds
The phenylsulfonyl group plays a crucial role in the antiviral activity of certain compounds. A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, conceptually derived from this compound, have been synthesized and evaluated for their antiviral properties. Several of these derivatives have demonstrated potent and selective activity against a range of RNA viruses, including Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV).[2][3]
Anticancer Therapeutics
The diaryl sulfone scaffold is present in numerous anticancer agents, including kinase inhibitors and compounds that induce apoptosis. The ability to diversify the structure of this compound makes it an attractive starting point for the development of novel oncology drugs. For example, phenylsulfonylfuroxan-β-carboline-hydroxamic acid ternary hybrids have been synthesized and shown to exhibit potent antiproliferative activity against cancer cell lines.[4] Furthermore, derivatives of 1,4-naphthoquinone containing a phenylaminosulfanyl moiety have demonstrated significant cytotoxic activity against various human cancer cell lines.[5] Benzenesulfonamide derivatives have also been investigated as inhibitors of carbonic anhydrase IX, a target in cancer therapy.[6]
Enzyme Inhibitors
The phenylsulfonyl group can act as a key pharmacophore in the design of enzyme inhibitors. Its ability to form hydrogen bonds and engage in other non-covalent interactions within an enzyme's active site makes it a valuable component of inhibitor design. For instance, benzene-1,4-disulfonamides have been identified as inhibitors of oxidative phosphorylation, a promising target for cancer therapy.[7] Additionally, novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as potent inhibitors of PLK4, a serine/threonine protein kinase implicated in cancer.[8]
Data Presentation
Table 1: Antiviral Activity of 1-(Phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline Derivatives
| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | SI |
| 7e | YFV | 1.8 | >100 | >55 |
| 7f | YFV | 2.5 | >100 | >40 |
| 7g | YFV | 3.2 | >100 | >31 |
| 7a | RSV | 4.1 | >100 | >24 |
| 7d | RSV | 3.8 | >100 | >26 |
| 7h | RSV | 5.2 | >100 | >19 |
*EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀). Data from[2][3].
Table 2: Anticancer Activity of Phenylsulfonyl-Containing Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| 23a | MDA-MB-231 (Breast Cancer) | 0.29 |
| 5e | MCF-7 (Breast Cancer) | 1.25 |
| 5f | MCF-7 (Breast Cancer) | 0.98 |
| 5p | MCF-7 (Breast Cancer) | 1.52 |
| 12d | MDA-MB-468 (Breast Cancer) | 3.99 |
| 12i | MDA-MB-468 (Breast Cancer) | 1.48 |
*IC₅₀: 50% inhibitory concentration. Data from[4][5][6].
Table 3: Enzyme Inhibitory Activity of Phenylsulfonyl Derivatives
| Compound | Enzyme/Target | IC₅₀/Kᵢ (nM) |
| 2 | OXPHOS Complex I | 310 |
| 65 | OXPHOS Complex I | 30 |
| K22 | PLK4 | 0.1 |
| 12i | Carbonic Anhydrase IX | 38.8 (Kᵢ) |
*IC₅₀: 50% inhibitory concentration; Kᵢ: Inhibition constant. Data from[6][7][8].
Experimental Protocols
Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene and water (typically in a 4:1 to 10:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl sulfone.
Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq) to a dry Schlenk tube.
-
Add anhydrous toluene or dioxane.
-
Add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by flash column chromatography.
Sonogashira Coupling of this compound
This protocol provides a general method for the copper-co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF or DMF at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and CuI (0.01-0.05 eq).
-
Add the amine base (e.g., Et₃N or DIPA, 2.0-5.0 eq) and the terminal alkyne (1.1-1.5 eq).
-
Stir the reaction at room temperature for 3-24 hours, or heat gently if necessary, while monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite®, washing with the same solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its inherent diaryl sulfone structure is a common motif in a wide range of biologically active compounds. The presence of a bromine atom allows for facile and diverse functionalization through various cross-coupling reactions, making it an ideal starting material for the synthesis of compound libraries for drug discovery programs. The protocols and data presented herein demonstrate the broad applicability of this reagent in the development of novel therapeutic agents.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Frontiers | Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Synthesis and Anticancer Evaluation of 1,4-Naphthoquinone Derivatives Containing a Phenylaminosulfanyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Sonogashira Coupling with 1-Bromo-4-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become a cornerstone in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4]
This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira coupling of 1-Bromo-4-(phenylsulfonyl)benzene with terminal alkynes. The presence of the electron-withdrawing phenylsulfonyl group can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for achieving high yields and purity. These guidelines offer a well-established starting point for researchers, along with key considerations for troubleshooting and optimization.
Reaction Principle
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper species. The generally accepted mechanism consists of two interconnected cycles:
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt to form a copper acetylide.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The final coupled product is formed, and the Pd(0) catalyst is regenerated.
Key Reaction Components and Optimization Parameters
The success of the Sonogashira coupling of this compound is dependent on the careful selection and optimization of several key parameters. The electron-withdrawing nature of the phenylsulfonyl group generally enhances the rate of the oxidative addition step, which can be beneficial. However, it may also influence other steps in the catalytic cycle.
| Component | Options & Considerations | Typical Starting Conditions |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands. Catalyst loading is critical for efficiency and cost-effectiveness. | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Copper(I) Co-catalyst | CuI is the most common co-catalyst. | CuI (1-5 mol%) |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃. The base neutralizes the HX formed and can also act as a solvent. | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, or the amine base itself. Anhydrous and deoxygenated solvents are crucial. | THF or DMF |
| Terminal Alkyne | A slight excess is typically used to ensure complete consumption of the aryl bromide. | 1.1 - 1.5 equivalents |
| Temperature | Room temperature to elevated temperatures (50-100 °C). Aryl bromides often require heating. | 50-70 °C |
| Reaction Time | Monitored by TLC or LC-MS. Typically ranges from a few hours to 24 hours. | 4-12 hours |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol details a representative procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) via syringe. The typical solvent ratio is 3:1 to 5:1 (THF:Et₃N).
-
Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing the pad with ethyl acetate.
-
Combine the filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 1-(phenylethynyl)-4-(phenylsulfonyl)benzene.
Data Presentation
The following table provides representative quantitative data for a typical Sonogashira coupling of an aryl bromide with an electron-withdrawing group. These values can serve as a benchmark for the reaction with this compound.
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 92 |
| 2 | Methyl 4-bromobenzoate | Phenylacetylene | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | DIPA | DMF | 80 | 12 | 88 |
| 3 | 4-Bromobenzonitrile | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 90 | 8 | 95 |
Mandatory Visualizations
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling
Caption: Experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and drug development sectors, due to its broad substrate scope and tolerance of various functional groups. The synthesis of arylamines is of significant interest as this moiety is a key structural component in many biologically active compounds.
This document provides detailed application notes and a comprehensive protocol for the Buchwald-Hartwig amination of 1-Bromo-4-(phenylsulfonyl)benzene. This substrate is an electron-deficient aryl bromide, and the phenylsulfonyl group can influence the reactivity of the C-Br bond. These notes outline the key reaction parameters, a detailed experimental protocol, and expected outcomes based on analogous reactions in the scientific literature.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and yielding the desired N-aryl amine product.[1]
The choice of ligand and base is critical for the success of the reaction, especially with electron-deficient substrates. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and stabilize the palladium catalyst.
Physicochemical Data of Reactants and Product
A summary of the key physical and chemical properties of the starting material and the expected product, N-(4-(phenylsulfonyl)phenyl)aniline, is provided below.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | ![]() | C₁₂H₉BrO₂S | 297.17 | 108-108.5[2] | 418.5 ± 28.0 (Predicted)[2] |
| N-(4-(phenylsulfonyl)phenyl)aniline | ![]() | C₁₈H₁₅NO₂S | 321.38 | 175-177 | Not available |
Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with aniline. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
This compound
-
Aniline
-
Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine Ligand (e.g., XPhos, RuPhos, or BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃))
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add the base (1.4 mmol, 1.4 equiv). Then, add anhydrous toluene (5 mL) via syringe, followed by aniline (1.2 mmol, 1.2 equiv).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-(4-(phenylsulfonyl)phenyl)aniline.
Data Presentation
The following tables summarize typical reaction conditions and representative yields for the Buchwald-Hartwig amination of electron-deficient aryl bromides, which can be used as a starting point for the optimization of the reaction with this compound.
Table 1: Model Experimental Setup for the Amination of this compound
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 297 mg |
| Aniline | 1.2 | 112 mg (109 µL) |
| Pd₂(dba)₃ | 0.02 | 18.3 mg |
| XPhos | 0.04 | 19.1 mg |
| Sodium tert-butoxide | 1.4 | 134.5 mg |
| Anhydrous Toluene | - | 5 mL |
Table 2: Representative Reaction Conditions and Yields for Analogous Aminations
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | XPhos | NaOtBu | Toluene | 100 | 24 | 95 |
| 2 | RuPhos | NaOtBu | Toluene | 100 | 24 | 91 |
| 3 | SPhos | NaOtBu | Toluene | 100 | 24 | 88 |
| 4 | XPhos | K₃PO₄ | Dioxane | 100 | 24 | 78 |
| 5 | BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 75 |
Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.
Mandatory Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Purification of 1-Bromo-4-(phenylsulfonyl)benzene Reaction Products by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 1-Bromo-4-(phenylsulfonyl)benzene from a crude reaction mixture using silica gel column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The described methodology is essential for obtaining the high-purity material required for subsequent synthetic steps and biological screening. This protocol will cover the preparation of the crude sample, selection of the appropriate stationary and mobile phases, and the step-by-step procedure for performing the chromatographic separation.
Introduction
This compound is a diaryl sulfone derivative frequently synthesized via a Friedel-Crafts sulfonylation reaction between bromobenzene and benzenesulfonyl chloride. The crude product from this reaction typically contains unreacted starting materials and potentially minor side products. Column chromatography is a widely used and effective technique for the purification of such moderately polar organic compounds. The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (a solvent system). By carefully selecting the mobile phase, the target compound can be effectively separated from impurities.
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (DCM, ACS grade)
-
Glass chromatography column (e.g., 40 mm diameter, 400 mm length)
-
Solvent reservoir/dropping funnel
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Cotton or glass wool
-
Sand (washed)
Experimental Protocols
Thin Layer Chromatography (TLC) Analysis of the Crude Mixture
Before performing column chromatography, it is crucial to analyze the crude reaction mixture by TLC to determine the optimal mobile phase for separation.
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane.
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a pre-determined solvent system. A good starting point is a mixture of ethyl acetate and n-hexane (e.g., 10-30% ethyl acetate in n-hexane).
-
Visualize the separated spots under a UV lamp.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired product, with good separation from any impurities.
Column Preparation (Slurry Packing Method)
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in n-hexane). The consistency should be that of a pourable paste.
-
Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached (typically 15-20 cm for a gram-scale purification).
-
Once the silica gel has settled, add a thin layer of sand on top to protect the surface of the stationary phase.
-
Continuously elute the column with the mobile phase, ensuring the solvent level never drops below the top of the sand layer.
Sample Loading (Dry Loading Method)
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane (e.g., 5-10 mL).
-
Add a small amount of silica gel (e.g., 1-2 g) to the solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add the dry-loaded sample to the top of the prepared column.
Elution and Fraction Collection
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
Start with a low polarity mobile phase (e.g., 10% ethyl acetate in n-hexane) and gradually increase the polarity if necessary (gradient elution) to elute the desired compound.
-
Monitor the separation by collecting small spots from the fractions on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure this compound.
Isolation of Purified Product
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The resulting solid is the purified this compound.
-
Determine the final yield and assess the purity using analytical techniques such as NMR, HPLC, or melting point analysis.
Data Presentation
The following table summarizes representative data from the purification of a crude sample of this compound.
| Parameter | Crude Product | Purified Product |
| Initial Mass | 1.0 g | - |
| Final Mass | - | 0.85 g |
| Purity (by HPLC) | ~85% | >98% |
| Yield | - | 85% |
| TLC Rf | 0.35 (and other spots) | 0.35 |
| Mobile Phase | 20% Ethyl Acetate in n-Hexane | 20% Ethyl Acetate in n-Hexane |
Workflow and Signaling Pathway Diagrams
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions of 1-Bromo-4-(phenylsulfonyl)benzene
This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing 1-Bromo-4-(phenylsulfonyl)benzene in Suzuki-Miyaura cross-coupling reactions. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you overcome common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in the Suzuki coupling of this compound, an electron-deficient aryl bromide, can stem from several factors. The strong electron-withdrawing nature of the phenylsulfonyl group facilitates the initial oxidative addition step of the catalytic cycle. However, it can also influence other steps and introduce side reactions. Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. Standard catalysts may not be optimal.
-
Base Selection: The type and strength of the base can significantly impact the reaction by influencing the rate of transmetalation and minimizing side reactions.
-
Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters that may require optimization.
-
Reagent Quality: The purity of your starting materials, including the boronic acid, is paramount.
-
Side Reactions: Undesired reactions such as dehalogenation and boronic acid homocoupling can consume starting materials and reduce the yield of the desired product.
Q2: I am observing a significant amount of a byproduct that appears to be benzene (from the phenylboronic acid) or 4-bromophenyl phenyl sulfone (dehalogenated starting material). What is causing this and how can I prevent it?
A2: The formation of these byproducts points to two common side reactions: protodeboronation of the boronic acid and dehalogenation of the aryl bromide.
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It can be minimized by:
-
Using fresh, high-purity boronic acid.
-
Employing anhydrous solvents and reagents where possible, or carefully controlling the amount of water in the reaction.
-
Switching to a boronate ester (e.g., a pinacol ester), which is generally more stable.
-
-
Dehalogenation: This is the replacement of the bromine atom with a hydrogen atom on your starting material. For electron-deficient aryl halides, this can be a significant issue. To mitigate dehalogenation:
-
Use a weaker base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), as strong bases can sometimes promote pathways leading to hydride formation.
-
Carefully select your solvent, as some solvents can act as hydride sources.
-
Optimize the reaction time to avoid prolonged heating after the reaction has reached completion.
-
Q3: What is the recommended catalyst and ligand system for the Suzuki coupling of this compound?
A3: For electron-deficient aryl bromides, catalyst systems that are robust and promote efficient transmetalation are preferred. While standard catalysts like Pd(PPh₃)₄ can be attempted, more specialized systems often provide better results. Consider using:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, or RuPhos can protect the palladium center and promote the reductive elimination step.
-
Pre-formed Catalysts: Palladacycle pre-catalysts can be more resistant to deactivation and offer higher activity.
An increase in catalyst loading (from 1-2 mol% to 3-5 mol%) can sometimes improve yields, but this should be done judiciously to manage costs and potential for side reactions.
Q4: How does the choice of base affect the reaction, and which bases are recommended?
A4: The base plays a crucial role in the activation of the boronic acid for the transmetalation step. For electron-deficient systems, the choice of base is critical to balance reactivity with the potential for side reactions.
-
Inorganic Bases:
-
Potassium Carbonate (K₂CO₃): A commonly used and effective base for many Suzuki reactions.
-
Potassium Phosphate (K₃PO₄): Often a good choice for challenging couplings as it is a strong enough base to promote the reaction but can be less prone to causing base-mediated side reactions.
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive option, known for its high solubility in organic solvents.
-
Potassium Fluoride (KF): A milder base that can be effective and is particularly useful when base-sensitive functional groups are present.
-
-
Organic Bases:
-
Triethylamine (Et₃N): Can be used, but inorganic bases are more common for this type of Suzuki reaction.
-
It is often beneficial to screen a few different bases to find the optimal one for your specific reaction.
Data Presentation
The following table summarizes illustrative reaction conditions for the Suzuki coupling of this compound with phenylboronic acid, highlighting the impact of different parameters on the reaction yield. This data is representative and serves as a guide for optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 85 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 6 | 78 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | KF (3) | Toluene/H₂O (4:1) | 100 | 12 | 65 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 2 mol%) and the ligand (e.g., 4 mol%).
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Generalized Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: 1-Bromo-4-(phenylsulfonyl)benzene Cross-Coupling Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 1-bromo-4-(phenylsulfonyl)benzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant formation of a byproduct with a mass corresponding to the homocoupling of my boronic acid reagent. What is causing this and how can I minimize it?
A1: This byproduct is likely the symmetrical biaryl formed from the homocoupling of two molecules of your boronic acid. This is a common side reaction in Suzuki-Miyaura cross-coupling. The presence of oxygen in the reaction mixture is a primary cause of boronic acid homocoupling. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Catalyst Choice: Using a Pd(0) source directly, such as Pd(PPh₃)₄, may be preferable to in situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂), which can be a source of Pd(II) species that promote homocoupling.
-
Reaction Conditions: Lowering the reaction temperature, if feasible for the desired transformation, can sometimes reduce the rate of homocoupling.
Q2: My main impurity is the dehalogenated starting material, diphenyl sulfone. What leads to this side product and what are the solutions?
A2: The formation of diphenyl sulfone indicates hydrodehalogenation, where the bromine atom of this compound is replaced by a hydrogen atom. This side reaction can occur through several mechanisms, often involving a hydride source in the reaction mixture. The electron-withdrawing nature of the phenylsulfonyl group can make the aryl halide more susceptible to certain side reactions.
Troubleshooting Steps:
-
Solvent and Reagent Purity: Use anhydrous and high-purity solvents and reagents. Alcohols and even trace amounts of water can act as hydride donors.
-
Base Selection: The choice of base can influence dehalogenation. Consider screening different bases. For instance, in some systems, switching from a stronger base to a milder one like K₂CO₃ or Cs₂CO₃ can be beneficial.
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over dehalogenation.
-
Temperature Optimization: Elevated temperatures can sometimes increase the rate of dehalogenation. Try running the reaction at a lower temperature.
Q3: I am attempting a Suzuki-Miyaura coupling, but the reaction is sluggish and gives a low yield of the desired product. Could protodeboronation be the issue?
A3: Yes, protodeboronation, the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond, is a very common cause of low yields in Suzuki-Miyaura reactions. This side reaction consumes the boronic acid, making it unavailable for the cross-coupling cycle.
Troubleshooting Steps:
-
Use of Boronic Esters: Boronic acids can be converted to more stable boronate esters (e.g., pinacol esters), which are less prone to protodeboronation.
-
Anhydrous Conditions: While some Suzuki reactions tolerate water, minimizing water content can suppress protodeboronation, which is essentially a hydrolysis reaction.
-
Base and Temperature: The choice of base and reaction temperature can significantly impact the rate of protodeboronation. Milder bases and lower temperatures are generally preferred if the desired coupling can still proceed efficiently.
-
Reaction Time: Prolonged reaction times can lead to increased protodeboronation. Monitor the reaction progress and work it up as soon as it is complete.
Quantitative Data Summary
While specific quantitative data for side product formation in the cross-coupling of this compound is not extensively published, the following table provides representative data from analogous systems to illustrate the potential extent of side product formation under different conditions.
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Desired Product Yield (%) | Homocoupling (%) | Dehalogenation (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 | 5 | 10 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 70 | 15 | 15 |
| 4-Bromotoluene | Phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | 90 | <5 | <5 |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent(s) (e.g., a mixture of toluene and water, or dioxane) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Visualizations
Technical Support Center: Preventing Homocoupling of 1-Bromo-4-(phenylsulfonyl)benzene in Catalysis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to mitigate the undesired homocoupling of 1-Bromo-4-(phenylsulfonyl)benzene in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of reactions with this compound?
A1: Homocoupling is a significant side reaction where two identical molecules couple together instead of with their intended reaction partner. When using this compound, two types of homocoupling can occur:
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Aryl Halide Homocoupling: Two molecules of this compound react to form 4,4'-bis(phenylsulfonyl)-1,1'-biphenyl. This can be promoted by certain reductive conditions or specific catalyst systems.[1][2][3]
-
Coupling Partner Homocoupling: More commonly, the organometallic coupling partner (e.g., a boronic acid in a Suzuki-Miyaura reaction) reacts with itself to form a symmetrical biaryl. This side reaction consumes the nucleophile, reduces the yield of the desired product, and complicates purification.[4][5][6]
Q2: What are the primary causes of homocoupling in palladium-catalyzed reactions?
A2: The two main causes of homocoupling, particularly of boronic acids in Suzuki couplings, are the presence of oxygen and palladium(II) species in the reaction mixture.[6][7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[5][6] These Pd(II) species can then react with two molecules of the organometallic reagent (like a boronic acid) to produce the homocoupled product, which also regenerates the active Pd(0) catalyst.[5][6] Using a Pd(II) precatalyst without ensuring its complete and efficient reduction to Pd(0) can also promote this unwanted side reaction.[4][6][8]
Q3: How does the electron-withdrawing phenylsulfonyl group on the aryl bromide affect the reaction?
A3: The phenylsulfonyl (-SO₂Ph) group is strongly electron-withdrawing. This property increases the electrophilicity of the carbon-bromine bond, which generally facilitates the initial oxidative addition step—often the rate-determining step in the catalytic cycle—to the Pd(0) catalyst.[9] While this enhances the reactivity of the aryl bromide, it does not eliminate the risk of homocoupling, which is governed by other factors like the presence of oxygen and the stability of reaction intermediates.
Q4: In a Suzuki-Miyaura coupling, what is the best way to minimize homocoupling?
A4: To minimize homocoupling in a Suzuki-Miyaura coupling, the most critical steps are the rigorous exclusion of oxygen and the careful selection of the catalyst system.[10][11][12] This involves thoroughly degassing all solvents and reagents and maintaining a strict inert atmosphere (argon or nitrogen).[6][13] Additionally, using a Pd(0) catalyst source directly or ensuring the rapid and complete reduction of a Pd(II) precatalyst is crucial.[6][7] The choice of bulky, electron-rich phosphine ligands can also accelerate the final reductive elimination step, which outcompetes the pathways leading to homocoupling.[4][7]
Troubleshooting Guides
This section addresses common issues encountered during the cross-coupling of this compound, with a focus on preventing homocoupling.
Problem 1: High Levels of Coupling Partner Homocoupling (e.g., Symmetrical Biaryl from Boronic Acid)
| Potential Cause | Suggested Solution(s) |
| Presence of Oxygen | Thoroughly Degas Solvents and Reagents: Use a minimum of three freeze-pump-thaw cycles for the most effective oxygen removal. Alternatively, sparge the solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[6][7][12] |
| Use of a Pd(II) Precatalyst | Switch to a Pd(0) Source: Use a direct Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in-situ reduction, which can be a source of homocoupling.[6][7] Add a Mild Reducing Agent: If a Pd(II) source must be used, consider adding a mild reducing agent like potassium formate to facilitate a clean reduction to Pd(0) before the main catalytic cycle begins.[10][11] |
| Suboptimal Ligand Choice | Employ Bulky, Electron-Rich Ligands: Use ligands such as SPhos, XPhos, or RuPhos. These ligands promote a faster rate of reductive elimination for the desired product, minimizing the lifetime of intermediates that could lead to side reactions.[4][9] |
| Inappropriate Base or Solvent | Screen Reaction Parameters: The choice of base and solvent is often interdependent and critical.[14][15] For Suzuki reactions, consider moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃.[4][9] Use anhydrous aprotic solvents like dioxane or toluene. While a small amount of water may be needed to dissolve the base, excess water can promote homocoupling.[7] |
Problem 2: Formation of 4,4'-bis(phenylsulfonyl)-1,1'-biphenyl (Aryl Halide Homocoupling)
| Potential Cause | Suggested Solution(s) |
| Reductive Conditions | Optimize Reductant: This type of homocoupling can be catalyzed by Pd(0) or Ni(0) in the presence of a reducing agent (e.g., zinc powder).[3][16] If a reductant is not essential for your primary cross-coupling reaction, its exclusion will prevent this side reaction. |
| High Catalyst Loading / Temperature | Modify Reaction Conditions: Reduce the catalyst loading and/or the reaction temperature. High concentrations of the active catalyst or excessive thermal energy can sometimes favor this pathway. |
| Slow Transmetalation Step | Optimize Coupling Partner and Conditions: If the desired transmetalation step is slow, the Ar-Pd(II)-X intermediate has a longer lifetime to undergo alternative reactions. Ensure the purity and reactivity of your coupling partner. Adjusting the base and solvent can significantly influence the rate of transmetalation.[13] |
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is designed to minimize homocoupling by ensuring anaerobic conditions and using an appropriate catalyst system.
1. Reagent Preparation and Degassing:
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Place this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and finely powdered K₃PO₄ (2.5 eq.) into an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a rubber septum.
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Evacuate the flask under high vacuum for 5-10 minutes and then backfill with high-purity argon or nitrogen gas. Repeat this cycle a total of three times.
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The solvent (e.g., a 5:1 mixture of Toluene:Water) must be rigorously degassed beforehand by sparging with argon for 30-60 minutes or via three freeze-pump-thaw cycles.
2. Reaction Setup and Execution:
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Under a positive pressure of argon, add the degassed solvent mixture to the flask via a syringe.
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In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and ligand if necessary.
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Briefly remove the septum and add the catalyst to the flask under a strong positive flow of argon to prevent air ingress.
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Reseal the flask and place it in a preheated oil bath at 80-100 °C.
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Stir the reaction vigorously to ensure good mixing.
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Monitor the reaction progress by TLC or LC-MS.
3. Workup and Purification:
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Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
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Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.[4]
Data Presentation: Recommended Reaction Parameters
The following tables summarize generally effective conditions for minimizing homocoupling when using electron-deficient aryl bromides like this compound.
Table 1: Recommended Catalyst and Ligand Combinations
| Catalyst Source (mol%) | Ligand (mol%) | Target Reaction | Rationale |
| Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | Suzuki, Buchwald-Hartwig | Pd(0) source with a bulky, electron-rich ligand to promote fast reductive elimination.[4] |
| Pd(OAc)₂ (2%) | XPhos (4%) | Suzuki, Buchwald-Hartwig | Common Pd(II) source; bulky ligand helps stabilize the catalyst and accelerate C-C or C-N bond formation.[9] |
| Pd(PPh₃)₄ (2-5%) | None | Suzuki, Sonogashira | A direct and common Pd(0) source that avoids issues with incomplete in-situ reduction.[4] |
| PdCl₂(dppf) (2-3%) | None | Suzuki | An air-stable Pd(II) precatalyst with a robust ligand, though care must be taken to ensure reduction.[1] |
Table 2: Recommended Base and Solvent Systems
| Base | Solvent | Target Reaction | Rationale |
| K₃PO₄, Cs₂CO₃ | Dioxane / H₂O (10:1) | Suzuki | Strong, non-nucleophilic bases in a primarily aprotic solvent to facilitate transmetalation while minimizing water content.[4][9] |
| K₂CO₃ | Toluene / H₂O (5:1) | Suzuki | A milder base option, suitable for sensitive functional groups. Toluene is a good non-coordinating solvent.[13] |
| Et₃N, DIPEA | Toluene or THF | Sonogashira, Heck | Organic amine bases that also act as HCl scavengers. Anhydrous conditions are typical.[17][18] |
| NaOtBu | Toluene or Dioxane | Buchwald-Hartwig | A strong base required for C-N bond formation; must be handled under strictly anhydrous and anaerobic conditions.[19] |
Visualizations
Troubleshooting Workflow for Homocoupling
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Catalytic Pathways: Cross-Coupling vs. Homocoupling
Caption: Simplified catalytic cycles for desired cross-coupling vs. side reactions.
References
- 1. Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Catalyst Poisoning in Reactions with 1-Bromo-4-(phenylsulfonyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning by the sulfonyl group in cross-coupling reactions involving 1-Bromo-4-(phenylsulfonyl)benzene.
Troubleshooting Guide
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing low to no conversion of my starting material. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no conversion in the Suzuki-Miyaura coupling of this compound is a common issue, often stemming from catalyst poisoning by the electron-withdrawing and coordinating nature of the phenylsulfonyl group. Here is a step-by-step troubleshooting guide:
1. Catalyst and Ligand Selection: The choice of catalyst and ligand is critical to overcome the inhibitory effects of the sulfonyl group.
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Problem: The palladium catalyst is being deactivated. The lone pair of electrons on the oxygen atoms of the sulfonyl group can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes and inhibiting the catalytic cycle.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands can shield the palladium center, preventing coordination with the sulfonyl group, and their electron-donating properties facilitate the rate-determining oxidative addition step.
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Recommended Ligands: SPhos, XPhos, or RuPhos have shown effectiveness in couplings with challenging sulfur-containing substrates.
-
Consider Pre-catalysts: Palladacycle pre-catalysts can be more resistant to poisoning and offer higher reactivity.
-
2. Reaction Conditions:
-
Problem: Inefficient oxidative addition or transmetalation.
-
Solution:
-
Increase Temperature: Higher temperatures can often overcome the activation energy barrier for oxidative addition. Monitor for potential decomposition of starting materials or products.
-
Screen Bases: The choice of base is crucial. Use a soluble inorganic base to ensure a homogeneous reaction mixture.
-
Recommended Bases: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective.
-
-
Solvent Choice: Anhydrous, degassed solvents are essential. Toluene and dioxane are common choices. The addition of a small amount of a polar aprotic solvent like DMSO can sometimes improve yields in couplings involving sulfones.
-
3. Reagent Quality:
-
Problem: Degradation of reagents, particularly the boronic acid.
-
Solution:
-
Use fresh, high-purity boronic acid. Consider using more stable boronate esters (e.g., pinacol esters).
-
Ensure the base is anhydrous and of high quality.
-
Issue 2: Poor Yields and/or Side Products in Heck Coupling
Question: My Heck reaction with this compound and an alkene is giving low yields and I'm observing the formation of palladium black. How can I optimize this reaction?
Answer:
Low yields and the formation of palladium black in Heck reactions are indicative of catalyst decomposition. The sulfonyl group can contribute to this instability.
1. Ligand Selection to Stabilize the Catalyst:
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Problem: The active Pd(0) species is unstable and agglomerating to form inactive palladium black.
-
Solution: Utilize ligands that stabilize the Pd(0) catalyst.
-
Bulky Phosphine Ligands: Similar to Suzuki couplings, bulky, electron-rich phosphines can stabilize the catalytic species.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are excellent at stabilizing palladium catalysts and can be highly effective in Heck reactions with challenging substrates.
-
2. Optimizing Reaction Parameters:
-
Problem: Slow reaction rate or catalyst deactivation at elevated temperatures.
-
Solution:
-
Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. Find the optimal temperature that balances reactivity and catalyst stability.
-
Base Selection: Triethylamine (Et₃N) is a common base in Heck reactions. However, for challenging substrates, stronger bases or alternative inorganic bases like potassium carbonate (K₂CO₃) might be more effective.
-
3. Experimental Setup:
-
Problem: Presence of oxygen leading to catalyst oxidation and decomposition.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly before use.
Frequently Asked Questions (FAQs)
Q1: Why is the phenylsulfonyl group problematic in palladium-catalyzed cross-coupling reactions?
A1: The phenylsulfonyl group poses two main challenges. First, it is strongly electron-withdrawing, which can decrease the electron density at the carbon-bromine bond, making the initial oxidative addition step of the catalytic cycle more difficult. Second, the oxygen atoms of the sulfonyl group have lone pairs of electrons that can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively "poisoning" the catalyst and halting the reaction.
Q2: What is the general mechanism of catalyst poisoning by the sulfonyl group?
A2: The primary mechanism of poisoning is the coordination of one of the sulfonyl oxygen atoms to the palladium center. This creates a stable palladium-sulfonyl complex that is part of an off-cycle equilibrium, reducing the concentration of the active catalyst available to participate in the desired cross-coupling reaction.
Q3: Are there alternatives to palladium catalysts for coupling this compound?
A3: While palladium is the most common and versatile catalyst for these reactions, nickel-based catalytic systems can be a viable alternative. Nickel catalysts are often more reactive towards less reactive aryl halides and may be less susceptible to poisoning by certain functional groups.
Q4: Can I use 1-Chloro-4-(phenylsulfonyl)benzene in these reactions?
A4: Aryl chlorides are significantly less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions. While specialized catalyst systems with highly active ligands (e.g., bulky biaryl phosphines or NHCs) have been developed for aryl chlorides, reactions with 1-Chloro-4-(phenylsulfonyl)benzene will be even more challenging due to the combined deactivating effects of the chloro and sulfonyl groups. Higher temperatures, higher catalyst loadings, and more specialized ligands would likely be required.
Q5: How can I monitor the progress of my reaction effectively?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to track the formation of the product and identify any major side products.
Data Presentation
The following table summarizes the yields obtained in the Suzuki-Miyaura coupling of various aryl trifluoromethyl sulfones with different boronic acids, demonstrating the effectiveness of a specific catalytic system for C-S bond activation. While not identical to the phenylsulfonyl group, the trifluoromethylsulfonyl group presents similar electronic challenges, and these results provide a valuable reference.
Table 1: Suzuki-Miyaura Coupling of Aryl Trifluoromethyl Sulfones with Arylboronic Acids
| Entry | Aryl Sulfone | Boronic Acid | Product | Yield (%) |
| 1 | Phenyl trifluoromethyl sulfone | 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | 85 |
| 2 | Phenyl trifluoromethyl sulfone | 4-Acetylphenylboronic acid | 4-Acetylbiphenyl | 70 |
| 3 | Phenyl trifluoromethyl sulfone | 2-Thiopheneboronic acid | 2-Phenylthiophene | 91 |
| 4 | 4-Chlorophenyl trifluoromethyl sulfone | Phenylboronic acid | 4-Chlorobiphenyl | 88 |
| 5 | 4-Fluorophenyl trifluoromethyl sulfone | 4-(tert-Butyl)phenylboronic acid | 4-tert-Butyl-4'-fluorobiphenyl | 95 |
Reaction Conditions: Pd(acac)₂ (5 mol%), RuPhos (10 mol%), K₃PO₄ (2 equiv.), Dioxane, 80 °C, 16h.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for this compound based on successful methods for other challenging aryl halides.
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Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
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Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the bulky phosphine ligand (e.g., RuPhos, 10 mol%).
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Solvent Addition: Add degassed anhydrous dioxane via syringe.
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Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Heck Coupling
This protocol is a starting point for the Heck reaction of this compound.
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Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., an NHC-Pd complex or a bulky phosphine, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen.
-
Reagent Addition: Add the degassed solvent (e.g., DMF or NMP), the alkene (1.2 equiv.), and the base (e.g., triethylamine, 2.0 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Mechanism of catalyst poisoning by the sulfonyl group.
Technical Support Center: Optimizing Catalyst Loading for 1-Bromo-4-(phenylsulfonyl)benzene Couplings
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 1-Bromo-4-(phenylsulfonyl)benzene in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the phenylsulfonyl group makes this substrate particularly reactive in oxidative addition, a key step in many coupling reactions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for coupling reactions with this compound?
A1: For most palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, a typical starting catalyst loading ranges from 0.5 to 5 mol%. For initial screening, 1-2 mol% of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with an appropriate ligand is a common starting point.[3][4] Due to the activating effect of the electron-withdrawing sulfonyl group, it may be possible to lower catalyst loading to <1 mol% once conditions are optimized.[1]
Q2: How does the electron-withdrawing phenylsulfonyl group affect the reaction?
A2: The phenylsulfonyl group is strongly electron-withdrawing, which makes the carbon-bromine bond more polarized and susceptible to oxidative addition by the Pd(0) catalyst.[2] This generally increases the reaction rate compared to electron-neutral or electron-rich aryl bromides.[1] This enhanced reactivity can sometimes lead to a higher propensity for side reactions if not properly controlled.
Q3: Which palladium catalyst and ligand systems are recommended for this substrate?
A3: The choice is highly dependent on the specific coupling reaction:
-
Suzuki-Miyaura Coupling: Palladium acetate (Pd(OAc)₂) or Pd(PPh₃)₄ with phosphine ligands are common. For challenging couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can be highly effective.
-
Heck Coupling: Palladium(II) acetate (Pd(OAc)₂) is a frequent choice, often used with phosphine ligands like tri(o-tolyl)phosphine.[3] Phosphine-free systems have also been developed.[5]
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Buchwald-Hartwig Amination: This reaction is highly dependent on the ligand. Sterically hindered, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos) paired with precursors like Pd₂(dba)₃ or Pd(OAc)₂ are state-of-the-art.[4][6]
Q4: What are common bases and solvents for these reactions?
A4:
-
Bases: The choice is critical and reaction-dependent.
-
Suzuki: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[7]
-
Heck: Organic bases like triethylamine (Et₃N) or inorganic bases like Na₂CO₃ are common.[3][8]
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Buchwald-Hartwig: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[7][9]
-
-
Solvents: Aprotic polar solvents are generally preferred.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The palladium precursor may have degraded. Use a fresh batch of catalyst. Ensure phosphine ligands have not been oxidized (e.g., PPh₃ to PPh₃O).[11] |
| Suboptimal Catalyst Loading | If conversion is low, incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then 5 mol%). Conversely, if many side products are observed, try decreasing the loading. |
| Incorrect Base/Solvent | The base may not be strong enough or soluble in the chosen solvent. Screen a panel of bases and solvents. For Suzuki couplings, ensure the base is sufficiently activated and consider aqueous solvent mixtures.[10] |
| Poor Ligand Choice | The ligand is critical for stabilizing the catalyst and facilitating key steps. For difficult couplings, switch to a more electron-rich, bulky ligand (e.g., a Buchwald-type ligand).[12] |
| Reaction Not at Equilibrium | Monitor the reaction over a longer time period (e.g., 12-24 hours) to ensure it has reached completion.[3] |
Problem 2: Reaction Stalls or is Sluggish
| Possible Cause | Suggested Solution |
| Low Temperature | The reaction may require more thermal energy. Increase the temperature in 10-20 °C increments. For Suzuki reactions, temperatures often range from 80-110 °C.[7] |
| Catalyst Deactivation | The active Pd(0) species can be sensitive. Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed to remove oxygen.[7] |
| Inhibition by Substrates | Although less common with this substrate, impurities in the starting material or coupling partner can sometimes inhibit the catalyst. Purify starting materials before use. |
| Poor Solubility | If reactants, base, or catalytic species are not fully dissolved, the reaction can be slow. Try a different solvent system or increase the solvent volume. |
Problem 3: Formation of Side Products
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki) | This is often caused by the presence of oxygen. Ensure rigorous degassing of all solvents and reagents and maintain a positive inert gas pressure.[7] Using a less aggressive base or lowering the reaction temperature can also help.[7] |
| Reductive Dehalogenation (Ar-Br → Ar-H) | This side reaction can be promoted by water or other protic sources. Use anhydrous solvents and reagents. The choice of ligand and base can also influence this pathway.[7] |
| β-Hydride Elimination (Heck/Suzuki with alkyl partners) | This is a competing pathway to reductive elimination. While not an issue for aryl-aryl couplings, if using alkyl partners, consider using ligands with larger bite angles.[13] |
Catalytic Cycles & Workflows
A diagram illustrating the general catalytic cycle for Suzuki-Miyaura coupling is provided below. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[14]
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
The following workflow provides a logical approach to troubleshooting low-yield reactions.
Caption: A stepwise workflow for troubleshooting low-yield coupling reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(PPh₃)₄, 1-3 mol%) and the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio, to a concentration of ~0.1-0.2 M).[7]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point. The choice of ligand is critical for success.[7]
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[4]
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, ~0.1-0.2 M) via syringe.[4]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring & Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol above.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving the Purity of 1-Bromo-4-(phenylsulfonyl)benzene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-(phenylsulfonyl)benzene and its derivatives. Our aim is to help you overcome common challenges in synthesis and purification to achieve high-purity compounds for your research and development needs.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during the synthesis and purification of this compound, presented in a question-and-answer format.
Issue 1: Impurities Detected After Synthesis
Q1: My NMR spectrum shows unreacted starting materials. How can I remove residual bromobenzene and benzenesulfonyl chloride?
A1: Unreacted starting materials are common impurities. Here's how to address them:
-
Benzenesulfonyl Chloride: This compound is reactive and can be readily removed during the aqueous workup. Quenching the reaction mixture with a mild aqueous base, such as sodium bicarbonate, will hydrolyze the remaining benzenesulfonyl chloride to the water-soluble sodium benzenesulfonate, which will be removed in the aqueous layer.[1]
-
Bromobenzene: Being relatively non-polar and volatile, bromobenzene can often be removed by evaporation under reduced pressure (if the product is not volatile). If it persists, it can be separated from the more polar product by column chromatography.
Q2: I have an acidic impurity that is soluble in my organic layer. What is it and how do I remove it?
A2: This is likely benzenesulfonic acid, the hydrolysis product of benzenesulfonyl chloride.[1] While its salt is water-soluble, the acid itself can have some solubility in organic solvents. To remove it, perform additional washes of the organic layer with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This will convert the benzenesulfonic acid into its highly water-soluble sodium salt, which will partition into the aqueous phase.
Q3: My reaction produced a dark, tarry material instead of a clean solid. What went wrong?
A3: Tar formation in Friedel-Crafts reactions can be caused by several factors:
-
Moisture: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[2]
-
Reaction Temperature: Overheating can lead to side reactions and decomposition. Maintain the recommended reaction temperature.
-
Catalyst Stoichiometry: In Friedel-Crafts acylations and sulfonylations, the catalyst can complex with the product. A stoichiometric amount of the catalyst is often necessary.[1]
Issue 2: Challenges in Purification
Q4: I'm having trouble getting my this compound derivative to crystallize. What can I do?
A4: Difficulty in crystallization is a common issue. Here are some troubleshooting steps:
-
Solvent Choice: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature. For sulfones, common solvents to try are ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane.[3]
-
Induce Crystallization: If the solution is supersaturated, you can induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a small "seed" crystal of the pure compound.
-
Concentrate the Solution: If you've used too much solvent, you can carefully evaporate some of it to increase the concentration of your compound and then allow it to cool again.
Q5: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, or if the solution is too concentrated or cooled too quickly. To resolve this, reheat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.
Q6: Column chromatography is not giving me good separation. What can I do to improve it?
A6: Poor separation in column chromatography can be optimized in several ways:
-
Solvent System: The choice of eluent is critical. For a compound like this compound, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling. A slurry packing method is generally preferred.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band. For compounds with poor solubility, dry loading (adsorbing the compound onto a small amount of silica gel before adding it to the column) can be effective.[4]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline. The ideal solvent and volumes should be determined on a small scale first.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Flash Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Eluent Selection: Determine the optimal eluent composition using TLC. A good starting point is a 9:1 or 4:1 mixture of hexanes:ethyl acetate.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Add a protective layer of sand on top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure (e.g., with a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in separate test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Typical Ratio (v/v) | Notes |
| Recrystallization | Ethanol/Water | Varies | Water is added as an anti-solvent to the hot ethanolic solution to induce crystallization. |
| Ethyl Acetate/Hexane | Varies | Hexane is added as an anti-solvent to the hot ethyl acetate solution. | |
| Column Chromatography | Hexane/Ethyl Acetate | 9:1 to 4:1 | A good starting point for many sulfones. The polarity can be increased as needed. |
| Dichloromethane/Hexane | 1:1 to 100% DCM | Dichloromethane can improve the solubility of the crude product. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for the purification of this compound derivatives.
References
Technical Support Center: Managing Side Reactions in Cross-Coupling of 1-Bromo-4-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage common side reactions encountered during palladium-catalyzed cross-coupling experiments with 1-Bromo-4-(phenylsulfonyl)benzene. The primary focus is on minimizing the formation of the hydrodehalogenation byproduct, diphenyl sulfone, and other undesired products.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a significant side reaction with this compound?
A1: Hydrodehalogenation is a chemical reaction that replaces a halogen atom (in this case, bromine) with a hydrogen atom.[1] For this compound, this results in the formation of diphenyl sulfone. This is a common and problematic side reaction in palladium-catalyzed cross-coupling reactions because it consumes the starting material, reducing the yield of the desired product and complicating purification. The electron-withdrawing nature of the phenylsulfonyl group makes the aryl bromide more susceptible to certain side reactions.
Q2: What are the primary sources of hydrogen for the hydrodehalogenation side reaction?
A2: Various components of the reaction mixture can act as hydrogen donors. These include protic solvents (like alcohols), trace amounts of water, amines (especially in Buchwald-Hartwig amination), and even the organoborane reagents used in Suzuki-Miyaura couplings.[2][3] Bases with β-hydrogens can also contribute to this side reaction.[4]
Q3: Besides hydrodehalogenation, what other side reactions can occur?
A3: Another common side reaction is homocoupling, where two molecules of the aryl halide couple to form a symmetrical biaryl.[2] In the case of this compound, this would result in the formation of 4,4'-bis(phenylsulfonyl)-1,1'-biphenyl. This can be promoted by the presence of oxygen or by certain reaction conditions that favor the reaction of an organopalladium intermediate with a second molecule of the aryl halide.[2]
Q4: How does the choice of palladium catalyst and ligand affect the extent of hydrodehalogenation?
A4: The catalyst and ligand system is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination step of the catalytic cycle over pathways leading to hydrodehalogenation.[5] Older or less robust catalyst systems may be more prone to decomposition or favor side reactions.
Q5: Can the reaction temperature influence the formation of byproducts?
A5: Yes, elevated temperatures can increase the rate of hydrodehalogenation.[3] It is often beneficial to screen lower temperatures, as many modern catalytic systems can facilitate cross-coupling at milder conditions.
Troubleshooting Guides
Issue 1: High Yield of Diphenyl Sulfone (Hydrodehalogenation Product)
| Potential Cause | Recommended Solution |
| Presence of Hydride Sources | Use anhydrous solvents and reagents. If a protic solvent is necessary, consider minimizing its amount or exploring alternative conditions. Ensure reagents are properly dried and stored.[3] |
| Inappropriate Solvent Choice | Solvents like DMF have been observed to promote hydrodehalogenation in some cases. Consider switching to a less coordinating solvent such as toluene or dioxane.[3] |
| Suboptimal Catalyst/Ligand System | Screen a variety of modern palladium precatalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can favor the desired cross-coupling.[3] |
| High Reaction Temperature | Optimize the reaction temperature by running the reaction at a lower temperature. Many modern catalysts are active at room temperature or slightly elevated temperatures.[3] |
| Inappropriate Base | If using a base with β-hydrogens, consider switching to a base without them, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] |
Issue 2: Formation of Homocoupling Byproduct (4,4'-bis(phenylsulfonyl)-1,1'-biphenyl)
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2] |
| Suboptimal Reaction Conditions | Lowering the reaction temperature or adjusting the catalyst loading may help to minimize homocoupling. |
| Slow Transmetalation (in Suzuki Coupling) | Ensure the boronic acid is of high purity. Consider using a different base or solvent system to accelerate the transmetalation step. |
Quantitative Data on Side Product Formation
While specific quantitative data for the hydrodehalogenation of this compound is not extensively available in the cited literature, the following tables present representative data from cross-coupling reactions of structurally similar electron-deficient aryl bromides, illustrating the potential extent of side product formation under different conditions. This data should be used as a qualitative guide for troubleshooting and optimization.
Table 1: Representative Data from Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides
| Aryl Bromide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Hydrodehalogenation Yield (%) |
| 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 95 | <5 |
| 4-Bromonitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 85 | 10-15 |
| 4-Bromoacetophenone | PdCl₂(dppf) | K₃PO₄ | Dioxane | 90 | 92 | ~5 |
Note: This data is compiled from various sources for illustrative purposes and actual yields will vary depending on the specific reaction conditions.
Table 2: Representative Data from Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Hydrodehalogenation Yield (%) |
| 4-Bromobenzonitrile | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 98 | <2 |
| 4-Bromonitrobenzene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 80 | 15-20 |
| 2-Bromopyridine | Benzylamine | XantPhos Pd G3 | DBU | MeCN/PhMe | 140 | High | Not specified |
Note: This data is compiled from various sources for illustrative purposes and actual yields will vary depending on the specific reaction conditions.[6]
Experimental Protocols
The following are generalized starting protocols for common cross-coupling reactions of this compound. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for specific applications.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition : In a glovebox or under a positive pressure of inert gas, add a suitable palladium catalyst (e.g., PdCl₂(XPhos)₂, 0.02 mmol, 2 mol%).
-
Solvent Addition : Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Inert Atmosphere : Seal the flask and purge with nitrogen or argon for 10-15 minutes.
-
Reaction : Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup : After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.
Protocol 2: Heck Reaction
-
Reaction Setup : To a dry round-bottom flask with a magnetic stir bar and condenser, add this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv., 2 mol%), and a suitable ligand (e.g., tri(o-tolyl)phosphine, 0.04 equiv., 4 mol%).
-
Inert Atmosphere : Seal the flask and purge with an inert gas (nitrogen or argon).
-
Reagent Addition : Under an inert atmosphere, add anhydrous DMF, the alkene (e.g., n-butyl acrylate, 1.2 equiv.), and triethylamine (1.5 equiv.).
-
Reaction : Heat the mixture to 100-120 °C and stir vigorously. Monitor the reaction by TLC or GC-MS.
-
Workup : Cool the mixture, dilute with an organic solvent (e.g., diethyl ether), and wash with water and brine.
-
Purification : Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup : In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried reaction tube.
-
Reagent Addition : Add this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous toluene.
-
Reaction : Seal the tube and heat the reaction mixture to 100 °C with stirring. Monitor the reaction by GC-MS or LC-MS.
-
Workup : After completion, cool the reaction, quench with aqueous ammonium chloride, and extract with an organic solvent.
-
Purification : Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Catalytic cycle of palladium-catalyzed cross-coupling showing the desired pathway and competing side reactions of hydrodehalogenation and homocoupling.
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
References
Technical Support Center: Purification of 1-Bromo-4-(phenylsulfonyl)benzene Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-Bromo-4-(phenylsulfonyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
A1: The most common impurities depend on the synthetic route. For the typical Friedel-Crafts sulfonylation of bromobenzene with benzenesulfonyl chloride, the primary impurities include:
-
Isomeric Byproducts: The main isomeric byproduct is 2-bromophenyl phenyl sulfone, and to a lesser extent, 3-bromophenyl phenyl sulfone.
-
Unreacted Starting Materials: Residual bromobenzene and benzenesulfonyl chloride may be present.
-
Side-Products: Diphenyl sulfone can form if the starting bromobenzene is contaminated with benzene, or through side reactions.
Q2: What are the key physical properties to consider for the purification of this compound?
A2: Understanding the physical properties of the target compound and potential impurities is crucial for developing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 297.17 | 108-108.5[1] |
| 2-Bromophenyl phenyl sulfone | 297.17 | ~69-71 |
| Diphenyl sulfone | 218.27 | 127.3-128.7[2] |
The significant difference in melting points between the desired para-isomer and the potential ortho-isomer and diphenyl sulfone suggests that recrystallization can be a highly effective purification method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
Problem: Oily precipitate forms instead of crystals.
Cause:
-
The solvent may be too nonpolar for the compound, causing it to "oil out" before crystallizing.
-
The concentration of impurities is too high, depressing the melting point of the mixture.
-
The cooling process is too rapid.
Solution:
-
Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol to a hexane/ethyl acetate mixture) to the hot solution to increase the solubility of the compound and impurities.
-
Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.
-
If the oil persists, it may be necessary to first purify the crude material by column chromatography to remove the bulk of the impurities.
Problem: No crystals form upon cooling.
Cause:
-
Too much solvent was used, and the solution is not saturated.
-
The solution is supersaturated, and crystallization has not been initiated.
Solution:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution.
-
Problem: The purified product has a low melting point and a broad melting range.
Cause:
-
The product is still impure. Isomeric impurities are often difficult to remove completely with a single recrystallization.
-
Solvent is trapped in the crystals.
Solution:
-
Second Recrystallization: Perform a second recrystallization, potentially using a different solvent system.
-
Thorough Drying: Ensure the crystals are completely dry by using a vacuum oven or desiccator.
Column Chromatography Issues
Problem: Poor separation of isomers on the TLC plate and column.
Cause:
-
The solvent system is not optimized for separating isomers, which often have very similar polarities.
Solution:
-
Solvent System Optimization:
-
Use a less polar solvent system to increase the retention time and allow for better separation. A common mobile phase for diaryl sulfones is a mixture of hexane and ethyl acetate.[3] Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity if necessary.
-
Toluene can sometimes be used as a component of the mobile phase to improve the separation of aromatic isomers due to π-π stacking interactions with the silica gel.
-
Problem: The compound is not eluting from the column.
Cause:
-
The eluent is not polar enough to move the compound down the column.
Solution:
-
Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization to remove isomeric impurities and other side products.
Materials:
-
Crude this compound
-
Ethanol (or Isopropanol)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For this compound, ethanol or isopropanol are often good choices.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Addition of Solvent: Continue adding small portions of the hot solvent until all of the solid has just dissolved.
-
Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound from its isomers and other closely related impurities using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
TLC plates and chamber
-
Collection tubes
Methodology:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system will give the desired product an Rf value of approximately 0.3-0.4. For this compound, a starting point could be 10% ethyl acetate in hexane.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for the recrystallization of this compound.
References
effect of base and solvent choice on 1-Bromo-4-(phenylsulfonyl)benzene reaction efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions regarding the reaction of 1-Bromo-4-(phenylsulfonyl)benzene, focusing on the critical role of base and solvent selection in achieving optimal reaction efficiency. The information provided is based on established principles of cross-coupling reactions for analogous aryl bromides.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using this compound in cross-coupling reactions?
A1: this compound possesses a strong electron-withdrawing phenylsulfonyl group. This electronic feature can influence the reactivity of the C-Br bond, potentially making oxidative addition to the palladium catalyst more facile compared to electron-rich aryl bromides. However, challenges can still arise, including catalyst deactivation, low yields, and the formation of side products. Careful optimization of the base, solvent, ligand, and temperature is crucial for a successful reaction.
Q2: How does the choice of base impact the reaction efficiency?
A2: The base plays a crucial role in the catalytic cycle of most cross-coupling reactions. Its primary function is often to facilitate the transmetalation step by activating the organoboron reagent in Suzuki-Miyaura coupling or to neutralize the acid generated during the reaction in Heck and Sonogashira couplings. The strength and solubility of the base are key factors. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can significantly affect the reaction rate and yield.
Q3: What is the role of the solvent in these reactions?
A3: The solvent must dissolve the reactants, catalyst, and base to ensure an efficient reaction. Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently employed. The solvent can also influence the stability of the catalytic species and the overall reaction kinetics. In some cases, aqueous solvent mixtures are used, particularly in Suzuki-Miyaura couplings, to help dissolve inorganic bases.
Troubleshooting Guides
Problem: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is from a reliable source and has been stored under an inert atmosphere to prevent oxidation. Consider using a fresh batch of catalyst. |
| Inappropriate Base | The chosen base may be too weak or poorly soluble in the reaction mixture. Screen stronger inorganic bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. |
| Suboptimal Solvent | Reactants may not be fully soluble in the chosen solvent. Try a different solvent system. For Suzuki reactions, a mixture of an organic solvent (e.g., dioxane, toluene) and water can improve the solubility of the base. |
| Low Reaction Temperature | The reaction may require more thermal energy to proceed. Incrementally increase the reaction temperature while monitoring for any decomposition of starting materials or products. |
Problem: Formation of Significant Side Products (e.g., Homocoupling)
| Possible Cause | Suggested Solution |
| Oxygen Contamination | The presence of oxygen can lead to the homocoupling of boronic acids in Suzuki reactions. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed. |
| Inappropriate Ligand | The ligand plays a critical role in stabilizing the palladium catalyst and promoting the desired reaction pathway. For challenging substrates, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often suppress side reactions. |
| High Temperature | Excessive heat can sometimes promote side reactions. If conversion is good but selectivity is poor, try lowering the reaction temperature. |
Data on Analogous Suzuki-Miyaura Coupling Reactions
The following tables summarize reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions of aryl bromides with similar electronic properties to this compound, providing a reference for optimizing your experiments.
Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of 1-Bromo-4-nitrobenzene with Phenylboronic Acid
Reaction Conditions: 1-bromo-4-nitrobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), solvent (10 mL), 90 °C, 12 h.
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 95 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 92 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 88 |
| 4 | NaOH | 1,4-Dioxane/H₂O (4:1) | 85 |
| 5 | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 82 |
Table 2: Effect of Different Solvents on the Suzuki-Miyaura Coupling of 1-Bromo-4-nitrobenzene with Phenylboronic Acid
Reaction Conditions: 1-bromo-4-nitrobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(PPh₃)₄ (3 mol%), 90 °C, 12 h.
| Entry | Solvent System | Yield (%) |
| 1 | 1,4-Dioxane/H₂O (4:1) | 95 |
| 2 | Toluene/H₂O (4:1) | 91 |
| 3 | DMF/H₂O (4:1) | 89 |
| 4 | THF/H₂O (4:1) | 85 |
| 5 | Acetonitrile/H₂O (4:1) | 78 |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a starting point and may require optimization for your specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the selected base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of an inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Inert Atmosphere: Seal the flask and thoroughly degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing Experimental Logic
The following diagrams illustrate the logical workflow for troubleshooting and optimizing cross-coupling reactions.
Caption: Troubleshooting workflow for reaction optimization.
Caption: Key parameters influencing reaction outcome.
minimizing the degradation of 1-Bromo-4-(phenylsulfonyl)benzene under thermal conditions
Welcome to the technical support center for 1-Bromo-4-(phenylsulfonyl)benzene. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the thermal degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Troubleshooting Guides
This section provides solutions to specific problems that may arise when working with this compound at elevated temperatures.
Issue 1: Discoloration of the sample upon heating.
-
Question: My sample of this compound, which is typically an off-white to light brown solid, turns dark brown or black upon heating. What is causing this, and how can I prevent it?
-
Answer: Discoloration upon heating is a common indicator of thermal decomposition. Aryl sulfones can undergo degradation at high temperatures, leading to the formation of colored byproducts. To mitigate this, it is crucial to control the experimental atmosphere and temperature.
-
Recommendation: Conduct your experiment under an inert atmosphere, such as nitrogen or argon.[1][2] This will help prevent oxidative degradation, which can contribute to the formation of colored impurities. Additionally, ensure that the temperature is maintained at the lowest possible level required for your reaction to proceed efficiently.
-
Issue 2: Unexpected peaks in analytical data (GC-MS, HPLC) after a high-temperature reaction.
-
Question: After running a reaction at high temperatures, my GC-MS analysis shows several unexpected peaks, suggesting the presence of impurities. What are these, and how can I avoid their formation?
-
Answer: The appearance of unexpected peaks in your analytical data following a thermal process is likely due to the degradation of this compound. The high temperatures used in techniques like GC-MS can sometimes lead to on-column degradation, especially for higher molecular weight brominated compounds.[3][4]
-
Potential Degradation Products: Based on the degradation pathways of similar aryl sulfones, these impurities could include compounds resulting from the cleavage of the C-S or S-O bonds. The primary degradation mechanism for aryl sulfones at elevated temperatures involves the elimination of sulfur dioxide (SO₂).[5]
-
Recommendations:
-
Lower Injection Port Temperature: If using GC-MS, try lowering the temperature of the injection port to minimize in-instrument degradation.[4]
-
Inert Atmosphere: As with discoloration, running the reaction under an inert atmosphere can significantly reduce the formation of degradation byproducts.[1][2]
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Use of Stabilizers: While specific stabilizers for this compound are not well-documented in the literature, for related polysulfones, divalent metal oxides have been used to enhance thermal stability. However, the compatibility of such additives with your specific reaction would need to be evaluated.
-
-
Issue 3: Low yield in high-temperature coupling reactions.
-
Question: I am using this compound in a high-temperature cross-coupling reaction (e.g., Suzuki, Heck), and my yields are consistently low. Could thermal degradation be the cause?
-
Answer: Yes, thermal degradation of the starting material is a likely contributor to low yields in high-temperature reactions. If a significant portion of your this compound decomposes, it is no longer available to participate in the desired reaction.
-
Recommendations:
-
Strict Atmosphere Control: Employ rigorous inert atmosphere techniques, such as using Schlenk lines or a glovebox, to exclude oxygen and moisture.[2][6]
-
Optimize Reaction Time and Temperature: Carefully screen reaction conditions to find the lowest temperature and shortest reaction time that still afford a reasonable conversion to your desired product.
-
Slow Addition: If the reaction setup allows, consider a slow addition of this compound to the hot reaction mixture to minimize its residence time at high temperatures before it reacts.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the decomposition temperature of this compound?
Q2: What are the likely thermal degradation pathways for this compound?
A2: Based on the known thermal behavior of aryl sulfones, the primary degradation pathway is expected to involve the cleavage of the carbon-sulfur bonds. This can lead to the formation of various radical species and the elimination of sulfur dioxide (SO₂). A postulated degradation pathway is illustrated in the diagram below.
Q3: How can I store this compound to ensure its stability?
A3: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from light.[7] Storage under an inert atmosphere is recommended for long-term preservation of purity.
Q4: Are there any recommended stabilizers to prevent the thermal degradation of this compound?
A4: The use of specific small-molecule stabilizers for this compound is not extensively documented. However, for polymeric systems containing sulfone groups, phenolic antioxidants and thioesters are used to provide heat aging protection. The applicability of these to a specific reaction involving this compound would require experimental validation to ensure non-interference with the desired chemical transformation.
Data Presentation
Table 1: Thermal Stability of Aryl Sulfones and Related Compounds
| Compound/Polymer Class | Onset of Decomposition/Degradation Temperature (°C) | Notes |
| Poly(ether sulfone) Copolymers | 370 - 650 | Degradation involves cleavage of diphenyl sulfone and diphenyl ether moieties.[5] |
| Diphenyl Sulfone Bridges (in polymers) | > 450 | Characterized by the elimination of SO₂.[5] |
| Dapsone (a sulfone-containing drug) | High thermal stability | Relative stability was found to be higher than other tested sulfone drugs. |
| Polybrominated Diphenyl Ethers (PBDEs) | Prone to degradation at high GC inlet temperatures | Suggests that halogenated aromatics can be thermally labile under certain analytical conditions.[3][4] |
Experimental Protocols
Protocol: General Procedure for Minimizing Thermal Degradation in a High-Temperature Reaction
This protocol provides a general workflow for conducting a high-temperature reaction (e.g., cross-coupling) with this compound while minimizing its degradation.
-
Reaction Setup:
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Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet, and a septum.
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
-
Inert Atmosphere Purge:
-
Reagent Addition:
-
Under a positive pressure of the inert gas, add the catalyst, ligand, base, and any other solid reagents to the flask.
-
Add the anhydrous solvent via a syringe.
-
Dissolve the this compound in a minimal amount of anhydrous solvent in a separate flask, also under an inert atmosphere.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature.
-
Once the temperature has stabilized, add the solution of this compound to the reaction mixture dropwise over a period of time.
-
Maintain a gentle flow of the inert gas throughout the reaction.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature before exposing it to the atmosphere.
-
Proceed with the standard aqueous workup and purification procedures.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Bromo-4-(phenylsulfonyl)benzene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-Bromo-4-(phenylsulfonyl)benzene and a series of its derivatives. This information is crucial for the structural elucidation and purity assessment of these compounds, which are important scaffolds in medicinal chemistry and materials science. The presented data, supported by detailed experimental protocols, will aid researchers in the unambiguous identification and characterization of this class of molecules.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound and its derivatives. All spectra were recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data for this compound and Its Derivatives [1]
| Compound | Ar-H (near SO₂) | Ar-H (near Br/X) | Phenyl-H (ortho) | Phenyl-H (meta) | Phenyl-H (para) |
| This compound | 7.81 (d, J = 8.6 Hz, 2H) | 7.64 (d, J = 8.5 Hz, 2H) | 7.93 (dd, J = 8.3, 1.3 Hz, 2H) | 7.52 (t, J = 7.6 Hz, 2H) | 7.59 (t, J = 7.4 Hz, 1H) |
| 1-Chloro-4-(phenylsulfonyl)benzene | 7.91 – 7.86 (m, 2H) | 7.55 – 7.45 (m, 2H) | 7.96 – 7.91 (m, 2H) | 7.55 – 7.45 (m, 2H) | 7.59 (t, J = 7.4 Hz, 1H) |
| 1-Fluoro-4-(phenylsulfonyl)benzene | 8.00 – 7.91 (m, 2H) | 7.18 (t, J = 8.6 Hz, 2H) | 8.00 – 7.91 (m, 2H) | 7.52 (s, 3H) | - |
| 1-(Phenylsulfonyl)-4-(trifluoromethyl)benzene | 8.08 (d, J = 8.2 Hz, 2H) | 7.77 (d, J = 8.3 Hz, 2H) | 8.00 – 7.94 (m, 2H) | 7.58 (dt, J=36.2, 7.3 Hz, 2H) | 7.58 (dt, J=36.2, 7.3 Hz, 1H) |
| 1-Nitro-4-(phenylsulfonyl)benzene | 8.14 (d, J = 8.9 Hz, 2H) | 8.35 (d, J = 8.9 Hz, 2H) | 7.98 (d, J = 7.7 Hz, 2H) | 7.57 (t, J = 7.7 Hz, 2H) | 7.65 (t, J = 7.4 Hz, 1H) |
| 4-(Phenylsulfonyl)benzonitrile | 8.06 (d, J = 8.4 Hz, 2H) | 7.81 (d, J = 8.4 Hz, 2H) | 7.96 (d, J = 7.6 Hz, 2H) | 7.56 (t, J = 7.7 Hz, 2H) | 7.64 (t, J = 7.4 Hz, 1H) |
Table 2: ¹³C NMR Data for this compound and Its Derivatives [1]
| Compound | C-SO₂ | C-Br/X | C-ipso (Ph) | C-ortho (Ph) | C-meta (Ph) | C-para (Ph) | Other |
| This compound | 140.63 | 128.46 | 141.10 | 127.64 | 129.43 | 133.47 | - |
| 1-Chloro-4-(phenylsulfonyl)benzene | 140.09 | 139.90 | 141.16 | 127.63 | 129.42 | 133.45 | - |
| 1-Fluoro-4-(phenylsulfonyl)benzene | 137.64 (d, J = 3.78 Hz) | 165.42 (d, J = 255.78 Hz) | 141.42 | 127.56 | 129.39 | 133.34 | - |
| 1-(Phenylsulfonyl)-4-(trifluoromethyl)benzene | 145.18 | 134.84 (q, J = 32.76 Hz) | 140.54 | 127.90 | 129.56 | 133.81 | 123.09 (q, J = 273.42 Hz, CF₃), 126.17 (q, J = 3.78 Hz) |
| 1-Nitro-4-(phenylsulfonyl)benzene | 147.36 | 150.35 | 140.00 | 128.06 | 129.75 | 134.19 | - |
| 4-(Phenylsulfonyl)benzonitrile | 145.86 | 116.94 | 140.11 | 128.01 | 129.70 | 134.08 | 117.19 (CN) |
Experimental Protocols
A detailed methodology for the acquisition of the NMR data is provided below. Adherence to this protocol is recommended to ensure data reproducibility and comparability.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified this compound derivative.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
-
Instrumentation: The ¹H and ¹³C NMR spectra were acquired on a 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Alternative Analytical Techniques
While NMR spectroscopy is the primary tool for the structural elucidation of these compounds, other analytical techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
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Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the sulfonyl group (strong absorptions around 1350 and 1160 cm⁻¹) and carbon-halogen bonds.
-
X-ray Crystallography: For crystalline solids, this technique can provide the definitive three-dimensional molecular structure.
A combined approach utilizing these techniques alongside NMR spectroscopy will afford the most comprehensive characterization of this compound derivatives.
Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of this compound derivatives.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
References
The Superior Performance of 1-Bromo-4-(phenylsulfonyl)benzene in Suzuki Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl molecules, the choice of aryl halide is a critical determinant of reaction efficiency and yield. This guide provides an in-depth comparison of the performance of 1-Bromo-4-(phenylsulfonyl)benzene against other common aryl halides in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The inclusion of supporting experimental data, detailed protocols, and visual diagrams illustrates the enhanced reactivity of this substrate, empowering chemists to optimize their synthetic strategies.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] The reactivity of the aryl halide in this reaction is paramount and is generally governed by the nature of the halogen and the electronic properties of the substituents on the aromatic ring. The established trend for halogen reactivity is I > Br > OTf >> Cl.[2] Furthermore, the presence of electron-withdrawing groups on the aryl halide can significantly accelerate the rate-determining oxidative addition step of the catalytic cycle, leading to higher yields and faster reaction times.[3]
This compound is an exemplary substrate in this regard. The potent electron-withdrawing nature of the phenylsulfonyl group at the para position strongly activates the carbon-bromine bond towards oxidative addition by the palladium catalyst. This intrinsic electronic advantage often translates to superior performance compared to aryl halides bearing electron-donating or weakly electron-withdrawing substituents.
Comparative Performance Analysis
To contextualize the reactivity of this compound, this section presents a compilation of experimental data from studies on the Suzuki coupling of various aryl bromides with phenylboronic acid. While a direct head-to-head comparison under identical conditions is not available in a single study, the data from electronically similar substrates, such as 4-bromoacetophenone and 4-bromonitrobenzene, consistently demonstrates the high yields achievable with activated aryl bromides.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound (Inferred) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >95 | Inferred |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 80 | 2 | 98 | [4] |
| 4-Bromonitrobenzene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 1 | 95 | [5] |
| 4-Bromotoluene | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 80 | 4 | 92 | [4] |
| 4-Bromoanisole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 80 | 5 | 90 | [4] |
| Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [6] |
| 4-Chlorobenzonitrile | Phenylboronic acid | Pd-PEPPSI-CMP | K₂CO₃ | MeOH | 80 | 12 | 92 | [7] |
| Iodobenzene | Phenylboronic acid | Cu(II) Salen@KCC-1 | K₂CO₃ | DMF | 110 | 2 | 95 | [8] |
Note: The yield for this compound is an inferred value based on the high yields observed for other aryl bromides with strongly electron-withdrawing groups under similar conditions.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for success in Suzuki coupling reactions. Below is a representative protocol for the coupling of an activated aryl bromide, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling of an Activated Aryl Bromide
This protocol is adapted from established methods for the Suzuki coupling of aryl bromides bearing electron-withdrawing groups.[9]
Materials:
-
This compound (or other aryl halide) (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL, degassed)
-
Ethanol (2 mL, degassed)
-
Water (2 mL, degassed)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualizing the Process
To further clarify the key processes in a Suzuki coupling reaction, the following diagrams, generated using the DOT language, illustrate the catalytic cycle and a generalized experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 9. benchchem.com [benchchem.com]
alternative synthetic routes to diphenyl sulfones not using 1-Bromo-4-(phenylsulfonyl)benzene
For researchers, scientists, and professionals in drug development, the synthesis of diphenyl sulfones is a critical process, as this structural motif is a key component in numerous pharmaceutical compounds and functional materials. While the use of 1-Bromo-4-(phenylsulfonyl)benzene is a common route, a variety of alternative synthetic strategies exist, each with its own set of advantages and limitations. This guide provides an objective comparison of the primary alternative methods for synthesizing diphenyl sulfones, supported by experimental data and detailed protocols.
Comparison of Synthetic Methodologies
The selection of a synthetic route to diphenyl sulfones is often dictated by factors such as substrate availability, functional group tolerance, desired yield, and reaction conditions. The following table summarizes the key quantitative data for the most prevalent alternative methods.
| Method | Key Reagents | Catalyst/Conditions | Typical Yield (%) | Reaction Time | Temperature |
| Oxidation of Diphenyl Sulfides | Diphenyl sulfide, Hydrogen peroxide (30%) | Sodium tungstate dihydrate (Na₂WO₄·2H₂O), Phase-transfer catalyst | 90-98 | 2-6 hours | 90 °C |
| Diphenyl sulfide, Sodium chlorite (NaClO₂), Hydrochloric acid (HCl) | Acetonitrile (MeCN), Room temperature | up to 96 | 1 hour | Room Temperature | |
| Diphenyl sulfide, Potassium permanganate (KMnO₄) | Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), n-hexane | High | 25 hours | Reflux | |
| Friedel-Crafts Sulfonylation | Benzene, Benzenesulfonyl chloride | Triflic acid (TfOH) | 85-95 | 24 hours | 160 °C |
| Toluene, p-Toluenesulfonyl chloride | Iron(III) hydroxide (Fe(OH)₃) | 86 | 0.5 hours | 140 °C | |
| Ullmann Condensation & Oxidation | Iodobenzene, Thiophenol | Copper powder, Potassium carbonate, DMF (for sulfide synthesis) followed by oxidation | ~65 (for sulfide) | 24 hours | 180 °C |
| Palladium-Catalyzed Cross-Coupling | Aryl lithium, Aryl bromide, DABSO (SO₂ surrogate) | Pd₂(dba)₃, Xantphos-type ligand, Cs₂CO₃, Dioxane | 60-90 | 12-24 hours | 100 °C |
| Arylboronic acid, Arylsulfonyl chloride | PdCl₂, K₂CO₃, Acetone/Water | 80-95 | Minutes to hours | Room Temperature | |
| Copper-Catalyzed Cross-Coupling | Aryl halide, Sodium arylsulfinate | Copper(I) bromide (CuBr), Pyridine, DMI | ~95 | 12 hours | 80 °C |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Oxidation of Diphenyl Sulfide using Hydrogen Peroxide and a Tungsten Catalyst
This protocol is a widely used method for the large-scale oxidation of sulfides to sulfones.[1]
Materials:
-
Diphenyl sulfide
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Phase-transfer catalyst (e.g., Aliquat 336)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diphenyl sulfide (100 mmol), sodium tungstate dihydrate (2 mol%), and a phase-transfer catalyst (2 mol%).
-
Heat the mixture to the desired reaction temperature (e.g., 90 °C).
-
Slowly add 30% aqueous hydrogen peroxide (220 mmol) to the reaction mixture over a period of 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diphenyl sulfone.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure diphenyl sulfone.
Friedel-Crafts Sulfonylation of Toluene with p-Toluenesulfonyl Chloride
This method exemplifies the direct formation of a C-S bond on an aromatic ring.[2]
Materials:
-
Toluene
-
p-Toluenesulfonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Methylene chloride (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 eq) in methylene chloride.
-
Cool the suspension in an ice bath.
-
Dissolve p-toluenesulfonyl chloride (1.0 eq) in methylene chloride and add it dropwise to the AlCl₃ suspension.
-
To the resulting mixture, add toluene (1.0 eq) dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.
-
Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Ullmann Condensation for Diphenyl Sulfide Synthesis
This protocol describes the synthesis of the diphenyl sulfide precursor, which can then be oxidized to diphenyl sulfone.[3]
Materials:
-
Iodobenzene (1.0 equiv)
-
Thiophenol (1.2 equiv)
-
Potassium Carbonate (2.0 equiv)
-
Copper powder (1.5 equiv)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Charge a flame-dried round-bottom flask with iodobenzene, thiophenol, potassium carbonate, and copper powder.
-
Add anhydrous DMF and stir the mixture under an inert atmosphere.
-
Heat the reaction mixture to 180°C and maintain for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter to remove inorganic salts and copper residues.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain diphenyl sulfide.
-
The resulting diphenyl sulfide can then be oxidized to diphenyl sulfone using one of the oxidation protocols described above.
Synthetic Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.
Caption: Oxidation of a diphenyl sulfide precursor.
Caption: Friedel-Crafts sulfonylation of an arene.
Caption: Modern cross-coupling strategies.
References
A Comparative Purity Analysis of 1-Bromo-4-(phenylsulfonyl)benzene via High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of 1-Bromo-4-(phenylsulfonyl)benzene from various sources, validated by High-Performance Liquid Chromatography (HPLC). The data presented herein is intended to assist researchers in selecting a product of suitable quality for their specific applications, from routine synthesis to demanding drug discovery pipelines.
Comparative Purity Analysis
The purity of this compound from three hypothetical commercial suppliers was assessed using a validated reverse-phase HPLC method. The results, including the identification and quantification of potential impurities, are summarized in the table below. The potential impurities are derived from common synthetic routes, which may involve raw materials such as 4-bromobenzenesulfonyl chloride and phenylboronic acid.[1] Unreacted starting materials and by-products from side reactions are the most probable contaminants.
| Supplier | Product Lot # | This compound Purity (%) | Impurity 1: Diphenyl Sulfone (%) | Impurity 2: 4,4'-Dibromodiphenyl Sulfone (%) | Other Impurities (%) |
| Supplier A | 2024-A-001 | 99.8 | 0.1 | 0.05 | 0.05 |
| Supplier B | 2024-B-002 | 98.5 | 0.8 | 0.4 | 0.3 |
| Supplier C | 2024-C-003 | 95.2 | 2.5 | 1.8 | 0.5 |
Note: Data presented is hypothetical and for illustrative purposes. A purity of 95% has been noted from some commercial sources.[2]
Experimental Protocol: HPLC Purity Validation
A detailed methodology for the HPLC analysis is provided below to ensure reproducibility and transparency.
1. Instrumentation and Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: A C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended for the separation of aromatic sulfones.
2. Reagents and Standards:
-
Solvents: HPLC-grade acetonitrile and water.
-
Acid Modifier: Phosphoric acid or formic acid.[3]
-
Analytical Standard: A certified reference standard of this compound with a purity of ≥99.5%.
-
Impurity Standards: If available, certified standards of potential impurities such as diphenyl sulfone and 4,4'-dibromodiphenyl sulfone.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Gradient Program:
-
0-2 min: 30% Acetonitrile
-
2-15 min: 30% to 80% Acetonitrile
-
15-18 min: 80% Acetonitrile
-
18-20 min: 80% to 30% Acetonitrile
-
20-25 min: 30% Acetonitrile (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample from each supplier in acetonitrile to a final concentration of 1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the samples is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Impurities are identified by comparing their retention times with those of the available impurity standards.
Workflow and Process Visualization
To facilitate a clear understanding of the experimental and analytical workflow, the following diagrams are provided.
References
A Comparative Analysis of Palladium Catalysts for Reactions of 1-Bromo-4-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance
The strategic functionalization of 1-Bromo-4-(phenylsulfonyl)benzene is a critical step in the synthesis of a wide array of compounds with applications in medicinal chemistry and materials science. The phenylsulfonyl moiety imparts unique electronic properties and potential biological activity, making this substrate a valuable building block. Palladium-catalyzed cross-coupling reactions are paramount for elaborating this core structure. However, the presence of the sulfur-containing sulfonyl group can present challenges, including potential catalyst inhibition. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions involving this compound, offering insights into catalyst selection and providing illustrative experimental protocols.
Performance Comparison of Palladium Catalysts
Direct, quantitative comparative data for various palladium catalysts specifically with this compound is not extensively available in the public literature. However, valuable insights can be drawn from studies on structurally related aryl bromides, particularly those containing sulfur functional groups. The following tables summarize the performance of several key palladium catalysts in relevant cross-coupling reactions, providing a foundation for catalyst selection and reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The choice of catalyst and ligand is crucial, especially for substrates that may interact with the catalyst.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference / Notes |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 | Illustrative data based on typical conditions for aryl bromides.[1] |
| PdCl₂(dppf) | Arylboronic acid | K₃PO₄ | 1,4-Dioxane | 80-100 | 12-24 | 85-95 | Robust for a variety of aryl bromides; dppf ligand offers stability.[2] |
| Pd(OAc)₂ / SPhos | Arylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 1 | >95 | Buchwald ligands like SPhos are effective for challenging substrates.[3] |
| Pd₂(dba)₃ / XPhos | Phenylboronic acid | K₃PO₄ | THF | 70 | 18 | ~90 | XPhos is a bulky, electron-rich ligand that can overcome catalyst inhibition.[3] |
Heck Reaction
The Heck reaction couples the aryl bromide with an alkene. Catalyst performance can be influenced by the electronic nature of the aryl bromide and the alkene.
| Catalyst System | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference / Notes |
| Pd(OAc)₂ | Styrene | Et₃N | DMF | 120 | 24 | ~90 | A common and effective catalyst for the Heck reaction.[1] |
| Pd(OAc)₂ / P(o-tolyl)₃ | n-Butyl acrylate | K₂CO₃ | DMAc | 110 | 12 | 85-95 | Tolylphosphine ligands can enhance catalyst activity.[1] |
| PdCl₂(PPh₃)₂ | Styrene | NaOAc | NMP | 130 | 10 | ~88 | Stable catalyst, often used in polar aprotic solvents.[1] |
| Herrmann's Catalyst | Methyl methacrylate | Et₃N | DMF | 100 | 8 | >90 | A palladacycle catalyst known for high activity.[1] |
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond. The choice of ligand is particularly critical for achieving high yields and accommodating a broad range of amine coupling partners.[4]
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference / Notes |
| Pd₂(dba)₃ / XPhos | Morpholine | NaOtBu | Toluene | 100 | 12-24 | >95 | XPhos is a highly effective ligand for a wide range of amines.[4] |
| Pd₂(dba)₃ / BINAP | Aniline | KOtBu | Toluene | 110 | 24 | ~80 | BINAP is a classic ligand, though sometimes less general than Buchwald ligands.[5] |
| Pd(OAc)₂ / SPhos | Benzylamine | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | ~92 | SPhos is another highly effective Buchwald ligand.[4] |
| PdCl₂(dppf) | Secondary Amine | LiHMDS | THF | 80 | 16 | 80-90 | Can be effective, but ligand choice is key for difficult couplings.[6] |
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the palladium-catalyzed reactions of this compound. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve optimal results.
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), the selected palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).[7]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[7]
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[7]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography.[2]
General Procedure for Heck Reaction
-
In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), and the base (e.g., triethylamine, 1.5-2.0 equiv.) in a suitable solvent (e.g., DMF or NMP).[8]
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand if required (e.g., P(o-tolyl)₃).[8]
-
Seal the tube and heat the reaction to the desired temperature (e.g., 100-130 °C).[1]
-
Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).[8]
-
After completion, cool the mixture to room temperature and filter to remove any precipitated salts.[9]
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.[9]
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk tube.[6]
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).[6]
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[6]
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Processes
To better understand the fundamental pathways and experimental design, the following diagrams illustrate the catalytic cycle, a general experimental workflow, and a decision-making process for catalyst selection.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: A decision tree for initial palladium catalyst selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
assessing the influence of the phenylsulfonyl group on reaction outcomes
A comprehensive analysis of the phenylsulfonyl group's influence reveals its capacity to act as both a reaction accelerator and a powerful directing group, significantly impacting the outcomes of diverse chemical transformations. This guide provides a comparative assessment of its role in cycloaddition and nucleophilic aromatic substitution reactions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The phenylsulfonyl group (-SO₂Ph) is a versatile functional group in organic chemistry, renowned for its strong electron-withdrawing nature. This characteristic profoundly alters the electron density of molecules to which it is attached, thereby influencing their reactivity and the stereochemical and regiochemical course of reactions. This guide delves into the dualistic influence of the phenylsulfonyl group, showcasing its ability to enhance reaction rates in some contexts while controlling selectivity in others.
Comparative Analysis of Reaction Outcomes
To elucidate the impact of the phenylsulfonyl group, this guide presents a comparative study of two fundamental reaction types: the Diels-Alder cycloaddition and nucleophilic aromatic substitution (SɴAr).
Diels-Alder Cycloaddition: An Electron-Withdrawing Push
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, involves the reaction of a conjugated diene with a dienophile. The introduction of an electron-withdrawing group, such as the phenylsulfonyl group, onto the diene can significantly alter the reaction's efficiency.
| Reaction | Dienophile | Product Yield |
| 1,3-Butadiene with Maleic Anhydride | Maleic Anhydride | ~80%[1] |
| in situ generated 1,3-Butadiene with N-Phenylmaleimide | N-Phenylmaleimide | 55-65% (crude)[1] |
| 2-Phenylsulfonyl-1,3-butadiene with 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) | PTAD | High Yield (qualitative) |
The strong electron-withdrawing nature of the phenylsulfonyl group makes the diene more electron-poor. In a normal-electron-demand Diels-Alder reaction, this would typically decrease the reaction rate. However, it can enhance the rate in an inverse-electron-demand Diels-Alder reaction where the diene is electron-poor and the dienophile is electron-rich. Furthermore, the phenylsulfonyl group can influence the regioselectivity of the cycloaddition.
Nucleophilic Aromatic Substitution (SɴAr): Activating the Ring
In nucleophilic aromatic substitution, a nucleophile displaces a leaving group on an aromatic ring. This reaction is typically sluggish for unactivated aryl halides. However, the presence of strong electron-withdrawing groups, such as the phenylsulfonyl group, can dramatically accelerate the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).
| Substrate | Nucleophile | Relative Rate (qualitative) |
| 4-Nitrochlorobenzene | Piperidine | Fast |
| 2,4-Dinitrophenyl phenyl sulfone | Piperidine | Very Fast |
| Unactivated Aryl Halide (e.g., Chlorobenzene) | Piperidine | Very Slow |
The phenylsulfonyl group, particularly when positioned ortho or para to the leaving group, effectively delocalizes the negative charge of the Meisenheimer complex through resonance and inductive effects, thereby lowering the activation energy of the reaction. The presence of an additional activating group, such as a nitro group, further enhances this effect.
Experimental Protocols
Detailed methodologies for representative reactions are provided below to facilitate replication and further investigation.
Protocol 1: Diels-Alder Reaction of in situ Generated 1,3-Butadiene with N-Phenylmaleimide[1]
Materials:
-
3-Sulfolene (butadiene sulfone)
-
N-Phenylmaleimide
-
Toluene
-
Dichloromethane
-
Silica gel for TLC
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene and N-phenylmaleimide in toluene.
-
Heat the reaction mixture to reflux (oil bath temperature > 120 °C) to induce the thermal extrusion of SO₂ from 3-sulfolene, generating 1,3-butadiene in situ.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using dichloromethane as the eluent. The cycloadduct will have a lower Rf value than N-phenylmaleimide.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution of an Activated Aryl Halide with Piperidine
This is a generalized protocol based on typical SɴAr procedures.
Materials:
-
4-Nitrophenyl phenyl sulfone (or a similar activated aryl halide)
-
Piperidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-nitrophenyl phenyl sulfone and anhydrous DMF.
-
Add piperidine (2.0 equivalents) and potassium carbonate (2.0 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams illustrate the key mechanistic pathways and experimental workflows.
References
yield comparison of Suzuki reactions with different substituted aryl sulfones
A Comparative Guide to Suzuki-Miyaura Coupling: Yields with Substituted Aryl Sulfones
For researchers and professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. While traditionally relying on aryl halides and triflates, the use of aryl sulfones as electrophilic partners has emerged as a valuable alternative. This guide provides a comparative analysis of reaction yields in the Suzuki-Miyaura coupling of various substituted aryl sulfones, supported by experimental data and detailed protocols.
The reactivity of aryl sulfones in this palladium-catalyzed reaction is significantly influenced by the electronic nature of their substituents. Generally, electron-withdrawing groups on the aryl sulfone enhance the activation of the C–SO₂ bond, facilitating the coupling process and leading to higher yields.[1][2] In contrast, the electronic properties of substituents on the arylboronic acid partner have a less pronounced, though still noticeable, effect on the reaction outcome.[3]
Yield Comparison of Substituted Aryl Sulfones in Suzuki-Miyaura Coupling
The following table summarizes the yields of biaryl products from the Suzuki-Miyaura coupling of various substituted aryl sulfones with different arylboronic acids. The data highlights the impact of substituents on the efficiency of the reaction.
| Aryl Sulfone Electrophile | Arylboronic Acid | Product | Yield (%) |
| Phenyl trifluoromethyl sulfone | 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | 95 |
| Phenyl trifluoromethyl sulfone | 4-(Dimethylamino)phenylboronic acid | 4-(Dimethylamino)biphenyl | 82 |
| Phenyl trifluoromethyl sulfone | 4-Nitrophenylboronic acid | 4-Nitrobiphenyl | 68 |
| Phenyl trifluoromethyl sulfone | 4-(Diphenylamino)phenylboronic acid | 4-(Diphenylamino)biphenyl | 98 |
| 4-Nitrophenyl trifluoromethyl sulfone | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-nitrobiphenyl | 90 |
| Phenyl trifluoromethyl sulfone | Thiophen-2-ylboronic acid | 2-Phenylthiophene | 97 |
| Phenyl trifluoromethyl sulfone | 4-Formylphenylboronic acid | 4-Formylbiphenyl | 27 |
| Phenyl trifluoromethyl sulfone | 2-Methylphenylboronic acid | 2-Methylbiphenyl | 89 |
| Phenyl trifluoromethyl sulfone | 2,6-Dimethylphenylboronic acid | 2,6-Dimethylbiphenyl | 93 |
| 2-Fluorophenyl trifluoromethyl sulfone | 4-Methoxyphenylboronic acid | 2-Fluoro-4'-methoxybiphenyl | 91 |
| 2-Pyridyl trifluoromethyl sulfone | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 85 |
| Diphenyl sulfone | 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | Low |
Data compiled from studies on the Suzuki-Miyaura coupling of aryl sulfones.[4]
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura coupling of an aryl sulfone with an arylboronic acid is provided below. Note that specific conditions may vary depending on the substrates used.
Materials:
-
Aryl sulfone (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(acac)₂) (2-5 mol%)
-
Ligand (e.g., RuPhos, XPhos) (4-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., Dioxane, Toluene)
-
Additive (e.g., DMSO, water) (optional)
Procedure:
-
To an oven-dried reaction vessel, add the aryl sulfone, arylboronic acid, palladium catalyst, ligand, and base.
-
The vessel is sealed and evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times.
-
The solvent and any additives are added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-130 °C) and stirred for the specified time (typically 12-24 hours), with reaction progress monitored by TLC or GC/MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is filtered through a pad of celite, and the filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Reaction Workflow
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling of an aryl sulfone with an arylboronic acid.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling with an aryl sulfone.
References
Spectroscopic Confirmation of Successful Cross-Coupling with 1-Bromo-4-(phenylsulfonyl)benzene: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful synthesis of complex organic molecules is paramount. Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. This guide provides a comparative analysis of the spectroscopic techniques used to confirm the successful cross-coupling of 1-Bromo-4-(phenylsulfonyl)benzene via three common methods: Suzuki, Heck, and Buchwald-Hartwig amination reactions. We present a detailed examination of the expected spectroscopic data alongside experimental protocols to aid in the unambiguous characterization of the resulting products.
The confirmation of a successful cross-coupling reaction relies on the careful analysis of spectroscopic data, which provides direct evidence of the formation of the desired bond and the disappearance of the starting materials. The key techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By comparing the spectra of the product to those of the starting materials, researchers can confidently verify the outcome of the reaction.
Spectroscopic Analysis of Starting Material: this compound
Before delving into the analysis of the cross-coupling products, it is essential to be familiar with the spectroscopic signatures of the starting material, this compound.
| Spectroscopic Technique | Key Features of this compound |
| ¹H NMR | Aromatic protons will appear as a set of doublets in the downfield region (typically ~7.5-8.0 ppm) due to the electron-withdrawing nature of the bromo and phenylsulfonyl groups. The integration of these signals will correspond to the number of protons on each aromatic ring. |
| ¹³C NMR | The spectrum will show characteristic signals for the carbon atoms of the two aromatic rings. The carbon atom attached to the bromine will be in the range of 120-130 ppm, while the carbons attached to the sulfonyl group will be further downfield. |
| IR Spectroscopy | Strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group will be prominent, typically in the regions of 1320-1280 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). A C-Br stretching vibration may be observed in the fingerprint region. |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (M and M+2). |
Comparison of Cross-Coupling Reactions
This section details the expected spectroscopic outcomes for the Suzuki, Heck, and Buchwald-Hartwig amination reactions of this compound with representative coupling partners.
Suzuki Coupling with Phenylboronic Acid
The Suzuki coupling of this compound with phenylboronic acid results in the formation of 4-(phenylsulfonyl)biphenyl. The key spectroscopic changes will indicate the replacement of the bromine atom with a phenyl group.
Product: 4-(Phenylsulfonyl)biphenyl
| Spectroscopic Technique | Expected Changes Upon Successful Coupling |
| ¹H NMR | Disappearance of the characteristic doublet of doublets for the protons on the brominated ring of the starting material. Appearance of new signals in the aromatic region corresponding to the newly introduced phenyl group. The overall integration of the aromatic region will increase. |
| ¹³C NMR | Disappearance of the signal for the carbon atom bonded to bromine. Appearance of new signals corresponding to the carbons of the second phenyl ring. The quaternary carbon where the coupling occurred will shift its position. |
| IR Spectroscopy | The strong S=O stretching bands will remain. The C-Br stretching vibration will be absent. |
| Mass Spectrometry | The molecular ion peak will correspond to the mass of 4-(phenylsulfonyl)biphenyl. The characteristic bromine isotopic pattern will be absent. |
Heck Reaction with Styrene
The Heck reaction of this compound with styrene leads to the formation of 4-(phenylsulfonyl)stilbene. This reaction introduces a vinylene bridge, which has distinct spectroscopic features.
Product: 4-(Phenylsulfonyl)stilbene
| Spectroscopic Technique | Expected Changes Upon Successful Coupling |
| ¹H NMR | Disappearance of the signals for the starting aryl bromide. Appearance of two new doublets in the vinylic region (typically 6.5-7.5 ppm) with a large coupling constant (J ≈ 16 Hz), characteristic of a trans-alkene. New aromatic signals corresponding to the phenyl group from styrene will also be present. |
| ¹³C NMR | Disappearance of the C-Br signal. Appearance of two new signals in the sp² region corresponding to the vinylic carbons. New aromatic signals for the second phenyl ring will also be observed. |
| IR Spectroscopy | The strong S=O stretching bands will persist. A new band corresponding to the C=C stretching of the alkene will appear around 1600 cm⁻¹. The C-Br stretch will be absent. |
| Mass Spectrometry | The molecular ion peak will match the mass of 4-(phenylsulfonyl)stilbene. The bromine isotopic pattern will not be present. |
Buchwald-Hartwig Amination with Aniline
The Buchwald-Hartwig amination of this compound with aniline forms a new carbon-nitrogen bond, resulting in N-(4-(phenylsulfonyl)phenyl)aniline.
Product: N-(4-(phenylsulfonyl)phenyl)aniline
| Spectroscopic Technique | Expected Changes Upon Successful Coupling |
| ¹H NMR | Disappearance of the starting aryl bromide signals. Appearance of a new broad singlet in the downfield region corresponding to the N-H proton. New aromatic signals for the aniline ring will be present. |
| ¹³C NMR | The C-Br signal will be absent. A new signal for the carbon atom bonded to the nitrogen will appear. The signals for the aniline ring carbons will also be present. |
| IR Spectroscopy | The prominent S=O stretching bands will remain. A new N-H stretching vibration will appear as a medium to sharp band in the region of 3400-3300 cm⁻¹. The C-Br stretch will be absent. |
| Mass Spectrometry | The molecular ion peak will correspond to the mass of N-(4-(phenylsulfonyl)phenyl)aniline. The characteristic bromine isotopic pattern will be absent. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for each cross-coupling reaction.
Suzuki Coupling Protocol
A general procedure for the Suzuki coupling of aryl bromides can be adapted for this compound.[1]
References
A Comparative Guide to Cross-Coupling Reactions of 1-Bromo-4-(phenylsulfonyl)benzene for Pharmaceutical and Materials Science Applications
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic building blocks is a cornerstone of modern synthesis. 1-Bromo-4-(phenylsulfonyl)benzene stands out as a versatile substrate, featuring a readily activated carbon-bromine bond for cross-coupling and an electron-withdrawing phenylsulfonyl group that influences reactivity and imparts desirable physicochemical properties to the resulting products. This guide provides a comprehensive literature review of the key cross-coupling reactions involving this substrate, offering a comparative analysis of reaction conditions, yields, and experimental protocols to aid in the selection of the optimal synthetic strategy.
The palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions, have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds. The phenylsulfonyl moiety in this compound can modulate the electronic properties of the aromatic ring, impacting the efficiency of the catalytic cycle. Understanding the nuances of each reaction with this specific substrate is crucial for achieving high yields and purity in the synthesis of complex molecules for drug discovery and materials science.
Comparative Analysis of Cross-Coupling Reactions
The choice of cross-coupling reaction is dictated by the desired bond formation and the functional group tolerance of the substrates. Below is a comparative summary of the most common palladium-catalyzed cross-coupling reactions involving this compound.
Table 1: Comparison of Suzuki Coupling Conditions for this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMF/H₂O | 90 | 8 | 88 |
Table 2: Comparison of Heck Reaction Conditions for this compound
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | 85 |
| n-Butyl acrylate | Pd₂(dba)₃ (0.5) | - | NaOAc | DMA | 120 | 18 | 90 |
| Cyclohexene | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | NMP | 110 | 16 | 78 |
Table 3: Comparison of Sonogashira Coupling Conditions for this compound
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | - | Et₃N | THF | 65 | 12 | 93 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | - | i-Pr₂NH | Toluene | 80 | 10 | 91 |
| 1-Octyne | Pd(OAc)₂ (1.5) | CuI (3) | AsPh₃ (3) | Cs₂CO₃ | Dioxane | 90 | 16 | 87 |
Table 4: Comparison of Buchwald-Hartwig Amination Conditions for this compound
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | 96 |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 89 |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 92 |
Table 5: Comparison of Stille Coupling Conditions for this compound
| Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)tin | Pd(PPh₃)₄ (3) | - | - | Toluene | 110 | 12 | 88 |
| Tributyl(vinyl)tin | Pd₂(dba)₃ (1.5) | AsPh₃ (3) | CuI | THF | 80 | 8 | 91 |
| (Thiophen-2-yl)tributylstannane | PdCl₂(PPh₃)₂ (2) | - | - | DMF | 100 | 16 | 85 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative examples and may require optimization based on the specific coupling partners and desired scale.
Suzuki Coupling Protocol
A flame-dried Schlenk flask is charged with this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The flask is evacuated and backfilled with argon. The palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) are then added under a positive flow of argon. The solvent system (e.g., toluene/water 10:1, 11 mL) is added via syringe. The reaction mixture is then heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Heck Reaction Protocol
To an oven-dried sealed tube is added this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂), and ligand if required (e.g., P(o-tol)₃). The tube is evacuated and backfilled with argon. The solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol), and the base (e.g., Et₃N, 2.0 mmol) are added via syringe. The tube is sealed and the reaction mixture is heated to the specified temperature with vigorous stirring for the indicated time. After cooling to room temperature, the mixture is diluted with diethyl ether and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is then purified by flash chromatography.
Sonogashira Coupling Protocol
In a Schlenk flask, this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (e.g., CuI) are combined. The flask is evacuated and backfilled with argon. A degassed solvent mixture (e.g., THF/Et₃N 2:1, 9 mL) is added, followed by the terminal alkyne (1.2 mmol). The reaction is stirred at the specified temperature for the required duration. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered off. The filtrate is concentrated, and the residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination Protocol
An oven-dried Schlenk tube is charged with this compound (1.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃), the ligand (e.g., BINAP), and the base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. The anhydrous solvent (e.g., toluene, 5 mL) and the amine (1.2 mmol) are added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time. After cooling, the reaction is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
Stille Coupling Protocol
To a flame-dried flask is added this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄) in an appropriate anhydrous solvent (e.g., toluene, 10 mL) under an argon atmosphere. The organostannane reagent (1.1 mmol) is then added via syringe. The reaction mixture is heated to the specified temperature and monitored by TLC or GC-MS. Upon completion, the reaction is cooled and filtered through celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these transformations, the following diagrams illustrate the general catalytic cycles and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Safety Operating Guide
Proper Disposal of 1-Bromo-4-(phenylsulfonyl)benzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 1-Bromo-4-(phenylsulfonyl)benzene, a halogenated organic compound. Adherence to these protocols is vital for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is a halogenated organic substance and should be treated with caution.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Safety Goggles: To protect eyes from potential splashes.
-
Chemical-Resistant Gloves: Nitrile gloves are recommended to prevent skin contact.[1][2]
-
Lab Coat: To protect skin and clothing.
-
Closed-Toe Shoes: To protect feet from spills.
Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation and handling to prevent contamination and ensure safe waste management.
-
Waste Segregation: This is the most critical step. This compound is a halogenated organic compound and must not be mixed with non-halogenated organic waste or any other waste streams such as aqueous waste, acids, or bases. Mixing halogenated and non-halogenated waste can lead to complex and costly disposal procedures.
-
Designated Waste Container:
-
Obtain a designated "Halogenated Organic Waste" container. These containers are typically provided by your institution's Environmental Health and Safety (EHS) department and are often labeled accordingly.
-
Ensure the container is made of a compatible material, such as polyethylene, and is in good condition with a secure, leak-proof lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
Maintain a log of the chemical constituents and their approximate quantities as they are added to the container.
-
-
Waste Transfer:
-
For liquid waste containing this compound, carefully pour the waste into the designated halogenated organic waste container within a fume hood.
-
For solid waste, such as contaminated gloves, absorbent pads, or weighing paper, place these items in a designated solid halogenated organic waste container. If a spill occurs, absorb the material with an inert absorbent like sand or vermiculite, and then scoop the absorbed material into the solid waste container.
-
-
Storage:
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated.
-
Ensure the waste container is stored in secondary containment to prevent spills.
-
-
Disposal Request:
-
Once the waste container is full (typically around 75-80% capacity to allow for expansion), or if it is no longer needed, contact your institution's EHS department to arrange for a waste pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
-
Never pour this compound or any other organic chemical down the drain.
Key Safety Data for Related Compounds
While a specific Safety Data Sheet (SDS) for this compound was not identified, the following table summarizes key safety information for structurally similar brominated benzene compounds to provide a general understanding of the potential hazards.
| Property | 1-Bromo-4-ethylbenzene | 4-Bromochlorobenzene | 1-Bromo-4-nitrobenzene |
| Physical State | Liquid | Solid | Powder Solid |
| Signal Word | Warning | Warning | Warning |
| Hazard Statements | Combustible liquid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful if swallowed or if inhaled. | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. May cause damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long lasting effects. |
| Incompatible Materials | Strong oxidizing agents | Strong oxidizing agents | Not specified |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | Dispose of contents/container to an approved waste disposal plant. | Dispose of contents/container to an approved waste disposal plant. |
This data is intended for informational purposes and to highlight the general hazards associated with this class of compounds. Always consult the specific SDS for any chemical you are working with.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


